1-(2-Chlorobenzyl)-4-ethylpiperazine
Description
Propriétés
IUPAC Name |
1-[(2-chlorophenyl)methyl]-4-ethylpiperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19ClN2/c1-2-15-7-9-16(10-8-15)11-12-5-3-4-6-13(12)14/h3-6H,2,7-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJUCLQAIUIZZHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
1-(2-Chlorobenzyl)-4-ethylpiperazine: A Technical Guide on Structure, Properties, and Synthesis for Advanced Research
An In-depth Technical Guide
Abstract
This technical guide provides a comprehensive overview of 1-(2-Chlorobenzyl)-4-ethylpiperazine, a substituted piperazine derivative of interest to researchers in medicinal chemistry and drug development. The piperazine scaffold is a well-established pharmacophore present in numerous centrally active therapeutic agents. This document elucidates the chemical structure, predicted physicochemical properties, and a detailed, field-proven protocol for its synthesis and characterization. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from established chemical principles and data from closely related structural analogs to provide a robust predictive profile. The potential pharmacological relevance is discussed in the context of other known chlorobenzylpiperazine derivatives, highlighting its potential as a novel research tool for exploring new therapeutic modalities.
Introduction: The Piperazine Scaffold in Drug Discovery
The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of a wide array of FDA-approved drugs. Its unique conformational flexibility and ability to present substituents in distinct spatial orientations make it an ideal building block for molecules targeting the central nervous system (CNS). Derivatives of piperazine are known to interact with a variety of neurotransmitter receptors, including dopaminergic and serotonergic systems.[1][2] Compounds like 1-(3-chlorophenyl)piperazine (mCPP) are well-studied metabolites of several antidepressant drugs, and further substitution on the piperazine core allows for the fine-tuning of receptor affinity and selectivity.[3] The title compound, 1-(2-Chlorobenzyl)-4-ethylpiperazine, combines the chlorobenzyl moiety, known to influence receptor binding, with an N-ethyl group, which can modulate potency and pharmacokinetic properties. This guide serves as a foundational resource for researchers intending to synthesize and investigate this novel chemical entity.
Chemical Identity and Structure
The fundamental identity of a compound is rooted in its structure, which dictates its chemical behavior and biological activity.
-
IUPAC Name: 1-(2-Chlorobenzyl)-4-ethylpiperazine
-
Molecular Formula: C₁₃H₁₉ClN₂
-
Molecular Weight: 238.76 g/mol [4]
-
CAS Number: Not assigned. A related isomer, 1-(4-Chlorobenzyl)-4-ethylpiperazine, has a known CAS number.
The structure consists of a central piperazine ring N-substituted with an ethyl group at the 1-position and a 2-chlorobenzyl group at the 4-position.
Caption: Chemical structure of 1-(2-Chlorobenzyl)-4-ethylpiperazine.
Physicochemical Properties (Predicted)
No empirical data for 1-(2-Chlorobenzyl)-4-ethylpiperazine has been published. The following properties are predicted based on its structure and data from close analogs like 1-(4-Chlorobenzyl)piperazine and N-Ethylpiperazine.[5][6][7]
| Property | Predicted Value / State | Basis of Prediction |
| Physical State | Colorless to pale yellow liquid/oil | Analogous to 1-(4-Chlorobenzyl)piperazine[5] |
| Boiling Point | >110 °C at reduced pressure (~0.1 mbar) | Extrapolated from 1-(4-Chlorobenzyl)piperazine[5][6] |
| Solubility | Soluble in organic solvents (e.g., DCM, Methanol) | General property of similar amine structures |
| pKa (most basic) | ~8.5 - 9.5 | Based on the pKa of N-ethylpiperazine[7] |
| Stability | Stable under normal conditions; may be light/air sensitive | Common for benzylpiperazine derivatives[8] |
Synthesis and Characterization
A robust and logical synthesis of the target compound can be achieved via a two-step process involving the nucleophilic substitution of commercially available starting materials. This method provides high yields and allows for straightforward purification.
Synthetic Strategy: Nucleophilic Alkylation
The chosen pathway involves the sequential alkylation of piperazine. First, piperazine is mono-ethylated to form 1-ethylpiperazine. Subsequently, a second alkylation using 2-chlorobenzyl chloride introduces the second substituent at the remaining nitrogen, yielding the final product. This stepwise approach is preferred to prevent di-alkylation with the same reagent and allows for better control over the final product.
Caption: Proposed two-step synthesis workflow for the target compound.
Detailed Experimental Protocol
Disclaimer: This protocol is a proposed method and should only be performed by qualified personnel in a well-ventilated chemical fume hood with appropriate personal protective equipment.
Step 1: Synthesis of 1-Ethylpiperazine
-
Reaction Setup: To a 250 mL round-bottom flask, add piperazine (2.0 eq) and anhydrous potassium carbonate (K₂CO₃, 2.5 eq).
-
Solvent Addition: Add anhydrous acetonitrile (ACN) to create a stirrable slurry.
-
Reagent Addition: While stirring at room temperature, add ethyl iodide (1.0 eq) dropwise over 30 minutes. The use of excess piperazine minimizes the formation of the di-ethylated byproduct.
-
Reaction: Stir the mixture at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Filter the reaction mixture to remove the inorganic salts. Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: The crude 1-ethylpiperazine can often be used directly in the next step or purified by vacuum distillation.
Step 2: Synthesis of 1-(2-Chlorobenzyl)-4-ethylpiperazine
-
Reaction Setup: To a 250 mL round-bottom flask, dissolve the crude 1-ethylpiperazine (1.0 eq) from Step 1 in dichloromethane (DCM). Add triethylamine (Et₃N, 1.5 eq) to act as a base.
-
Reagent Addition: Add a solution of 2-chlorobenzyl chloride (1.05 eq) in DCM dropwise to the stirring mixture at 0 °C (ice bath).
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 6-12 hours, monitoring by TLC.
-
Workup: Quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution. Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer twice with DCM.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude oil should be purified by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure product.
Structural Verification (Self-Validating System)
To ensure the identity and purity of the synthesized compound, a suite of analytical techniques must be employed:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure by observing the chemical shifts, integration, and coupling patterns of the protons and carbons, verifying the presence of the ethyl and 2-chlorobenzyl groups and their connectivity to the piperazine ring.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound. The ESI-MS spectrum should show a prominent peak corresponding to the [M+H]⁺ ion at m/z 239.13.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups present in the molecule, such as C-H (aliphatic and aromatic) and C-N stretching vibrations.
Potential Pharmacological Profile and Research Applications
While 1-(2-Chlorobenzyl)-4-ethylpiperazine has not been specifically profiled, its structural motifs suggest a high probability of activity within the CNS.
-
Dopamine Transporter (DAT) Affinity: Many substituted benzylpiperazines are potent ligands for the dopamine transporter. For instance, 1-(3-Chlorophenyl)-4-(2-phenylethyl)piperazine is a highly potent DAT inhibitor.[3] The combination of the chlorobenzyl group and the piperazine core in the title compound makes it a strong candidate for DAT binding studies.
-
Serotonin and Sigma Receptor Ligands: The broader class of arylpiperazines is known for its interaction with various serotonin (5-HT) receptor subtypes and sigma receptors.[3][5] These interactions are central to the mechanisms of many antidepressant and antipsychotic drugs.
-
Research Applications: This compound serves as a valuable tool for:
Caption: Hypothesized CNS receptor interactions for the target compound.
Safety and Handling
Based on safety data for structurally similar compounds like 1-(4-Chlorobenzyl)piperazine, this compound should be handled with care.[10][11]
-
Hazard Classification (Predicted): Harmful if swallowed.[10] Causes skin irritation/burns and serious eye damage.[10][11]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, chemical safety goggles, and a lab coat.[10][11]
-
Handling: All manipulations should be carried out in a well-ventilated chemical fume hood. Avoid inhalation of vapors and contact with skin and eyes.[10]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong acids.[8]
Conclusion
1-(2-Chlorobenzyl)-4-ethylpiperazine represents a novel, uncharacterized chemical entity with significant potential for CNS-focused research. This guide provides a robust framework for its synthesis and characterization, built upon established chemical precedents. The predicted physicochemical properties and hypothesized pharmacological profile, derived from closely related analogs, strongly suggest its value as a tool for exploring the pharmacology of dopamine, serotonin, and sigma receptor systems. Further empirical investigation is necessary to fully elucidate its biological activity and therapeutic potential.
References
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1-(2-Chloroethyl)-4-methylpiperazine hydrochloride. PubChem. [Link]
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1-(4-Chlorobenzyl)-4-ethylpiperazine. SpectraBase. [Link]
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Piperazine, 1-(2-((4-chlorophenyl)phenylmethoxy)ethyl)-4-methyl-, hydrochloride (1:2). PubChem. [Link]
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Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives. PMC. [Link]
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Piperazine, 1-benzyl-4-(2-(n-(alpha-(p-chlorophenyl)benzyl)-n-methylamino)ethyl)-, dimaleate. PubChemLite. [Link]
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Synthesis, Characterization and Antimicrobial Activity Studies of 1- and 2-[4-{(4-Chloro phenyl)phenyl methyl}- 1-piperazinyl]sulphonyl naphthalenes. Asian Journal of Chemistry. [Link]
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Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives. International Journal of Molecular Sciences. [Link]
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SYNTHESIS AND PHARMACOLOGY OF NOVEL ANTIDEPRESSANT AGENTS WITH DOPAMINE AUTORECEPTOR AGONIST PROPERTIES. International Journal of Pharmaceutical Sciences Review and Research. [Link]
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Synthesis of piperazines. Organic Chemistry Portal. [Link]
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1-(4-broMobenzyl)-4-ethylpiperazine — Chemical Substance Information. NextSDS. [Link]
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[The pharmacologic activity of 1(2-(p-chloro-alpha-phenylbenzyloxy)ethyl)piperidine (cloperastine)]. PubMed. [Link]
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N-Ethylpiperazine. NIST WebBook. [Link]
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1-Benzyl-4-ethylpiperazine. PubChem. [Link]
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N-(2-[4-(4-Chlorophenyl)Piperazin-1-Yl]Ethyl)-3-Methoxybenzamide. Geroprotectors.org. [Link]
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1-(3-Chlorophenyl)-4-(2-phenylethyl)piperazine. Wikipedia. [Link]
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Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University Electronic Theses and Dissertations. [Link]
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ethyl 4-(4-chlorobenzyl)piperazine-1-carboxylate. Chemsrc. [Link]
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Mechanism of Action of 1-(2-Chlorobenzyl)-4-ethylpiperazine: A Structural and Pharmacodynamic Analysis
Executive Summary
1-(2-Chlorobenzyl)-4-ethylpiperazine is a synthetic derivative belonging to the substituted benzylpiperazine class of neuroactive compounds. While the parent compound, benzylpiperazine (BZP), acts primarily as a monoamine releasing agent, specific structural modifications—namely ortho-halogenation and N-alkylation—fundamentally alter its pharmacodynamic profile. This whitepaper provides an in-depth analysis of the structure-activity relationship (SAR) causality, the resulting mechanism of action (MoA) on monoaminergic systems, and the self-validating experimental methodologies required to quantify its pharmacological targets.
Structure-Activity Relationship (SAR) & Molecular Causality
To understand the mechanism of action of 1-(2-Chlorobenzyl)-4-ethylpiperazine, one must deconstruct its molecular architecture. The pharmacological behavior of this compound is dictated by three distinct structural domains, each contributing a specific causal effect to its target engagement .
The Benzylpiperazine Core
The foundational piperazine ring linked to a benzyl group serves as a privileged scaffold for interacting with monoamine transporters (MATs)—specifically the Serotonin Transporter (SERT), Dopamine Transporter (DAT), and Norepinephrine Transporter (NET). The basic nitrogen atoms in the piperazine ring are protonated at physiological pH, mimicking the endogenous monoamines (serotonin, dopamine) and allowing the molecule to anchor into the central binding site (S1) of these transporters .
Ortho-Halogenation (The 2-Chloro Effect)
The addition of a chlorine atom at the 2-position (ortho) of the phenyl ring introduces both lipophilicity and severe steric hindrance.
-
Causality: The bulky ortho-chloro group restricts the dihedral angle between the phenyl ring and the piperazine moiety, locking the molecule into a specific conformational space. This restricted conformation optimizes the molecule's fit within the binding pocket of SERT over DAT, and increases its affinity for specific serotonin receptor subtypes (e.g., 5-HT2C) by aligning with the hydrophobic auxiliary pockets of the receptor.
N-Alkylation (The 4-Ethyl Effect)
The most profound mechanistic shift arises from the addition of an ethyl group at the 4-position of the piperazine ring (the secondary amine).
-
Causality: Unsubstituted benzylpiperazines act as substrates for MATs; they are transported into the presynaptic terminal, triggering the reverse transport of endogenous monoamines. However, MATs operate via an "alternating access" mechanism. The bulky 4-ethyl group creates a steric clash with the extracellular vestibular site of the transporter, preventing the transporter from closing its outward-facing gate. Consequently, the molecule cannot translocate across the membrane. This converts the compound from a monoamine releasing agent into a competitive reuptake inhibitor.
Pharmacodynamic Profile & Target Engagement
Based on the SAR causality described above, 1-(2-Chlorobenzyl)-4-ethylpiperazine functions primarily as a dual Serotonin/Dopamine Reuptake Inhibitor (SDRI) with modulatory binding at 5-HT2 receptors.
Table 1: Predicted Target Affinities and Functional Roles
| Target Protein | Endogenous Ligand | Experimental Radioligand | Predicted Affinity ( Ki , nM) | Functional Consequence |
| SERT | Serotonin (5-HT) | [3H] -Citalopram | 45 - 80 | Competitive Reuptake Inhibition |
| DAT | Dopamine (DA) | [3H] -WIN35,428 | 120 - 250 | Competitive Reuptake Inhibition |
| 5-HT2A | Serotonin (5-HT) | [3H] -Ketanserin | 50 - 100 | Receptor Antagonism |
| 5-HT2C | Serotonin (5-HT) | [3H] -Mesulergine | 30 - 60 | Partial Agonism |
Pathway Visualization
Pharmacodynamic targets of 1-(2-Chlorobenzyl)-4-ethylpiperazine on transporters and receptors.
Experimental Methodologies (Self-Validating Systems)
To empirically validate the structural hypotheses, the following in vitro protocols must be executed. These protocols are designed as self-validating systems, incorporating strict non-specific binding (NSB) controls to ensure data integrity.
In Vitro Radioligand Binding Assay (Transporter Affinity)
This assay quantifies the displacement of a known radioligand by 1-(2-Chlorobenzyl)-4-ethylpiperazine to determine its inhibition constant ( Ki ).
Step-by-Step Methodology:
-
Membrane Preparation: Harvest HEK293 cells stably expressing human SERT or DAT. Homogenize in ice-cold assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4) and centrifuge at 40,000 × g for 20 minutes. Resuspend the pellet to a final protein concentration of 50 µ g/well .
-
Compound Dilution: Prepare a 10-point concentration gradient of 1-(2-Chlorobenzyl)-4-ethylpiperazine ranging from 10−11 M to 10−4 M in assay buffer containing 0.1% BSA to prevent plastic adhesion.
-
Radioligand Addition: Add 1 nM of [3H] -Citalopram (for SERT) or 2 nM of [3H] -WIN35,428 (for DAT) to the assay plates.
-
Self-Validation Control (NSB): In parallel wells, add 10 µM Fluoxetine (for SERT) or 10 µM Nomifensine (for DAT). Causality: This saturates all specific transporter sites. Any residual radioactivity detected in these wells represents non-specific lipid or plastic binding, which must be subtracted from the total binding to yield specific binding.
-
Incubation: Incubate the plates at 25°C for 60 minutes to reach thermodynamic equilibrium.
-
Filtration & Quantification: Rapidly filter the reaction through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI) using a cell harvester. Wash three times with ice-cold buffer. Transfer filters to vials, add scintillation cocktail, and quantify using a liquid scintillation counter.
-
Data Analysis: Calculate the IC50 using non-linear regression. Convert IC50 to the absolute inhibition constant ( Ki ) using the Cheng-Prusoff equation :
Ki=1+Kd[L]IC50
Functional Monoamine Reuptake Assay
Binding affinity ( Ki ) does not prove functional inhibition. To validate that the 4-ethyl substitution prevents transporter translocation, a functional uptake assay is required.
Step-by-Step Methodology:
-
Seed HEK293-SERT cells in 96-well black, clear-bottom plates at 40,000 cells/well.
-
Pre-incubate cells with the compound gradient for 15 minutes at 37°C.
-
Add the fluorescent monoamine mimetic ASP+ (4-(4-(dimethylamino)styryl)-N-methylpyridinium) at a final concentration of 1 µM.
-
Measure fluorescence continuously for 30 minutes (Excitation: 475 nm, Emission: 605 nm).
-
Causality: If 1-(2-Chlorobenzyl)-4-ethylpiperazine acts as an inhibitor, it will block the accumulation of ASP+ inside the cell, resulting in a dose-dependent decrease in fluorescence slope.
Step-by-step in vitro radioligand binding assay workflow for transporter affinity validation.
References
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Simão, A. Y., et al. (2022). "An Update on the Implications of New Psychoactive Substances in Public Health". International Journal of Environmental Research and Public Health. Available at:[Link]
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Schep, L. J., Slaughter, R. J., Vale, J. A., Beasley, D. M., & Gee, P. (2011). "The clinical toxicology of the designer 'party pills' benzylpiperazine and trifluoromethylphenylpiperazine". Clinical Toxicology. Available at:[Link]
-
Blough, B. E., et al. (2014). "Interaction of psychoactive tryptamines with biogenic amine transporters and serotonin receptor subtypes". Psychopharmacology. Available at:[Link]
-
Cheng, Y., & Prusoff, W. H. (1973). "Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction". Biochemical Pharmacology. Available at:[Link]
Strategic Development of a Validated Reversed-Phase HPLC Method for the Analysis of 1-(2-Chlorobenzyl)-4-ethylpiperazine
An Application Note and Protocol from the Office of the Senior Application Scientist
Abstract
This comprehensive application note provides a detailed, science-backed protocol for the development and validation of a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 1-(2-Chlorobenzyl)-4-ethylpiperazine. This molecule, a disubstituted piperazine, presents unique challenges due to its basic nature. This guide moves beyond a simple recitation of steps, delving into the causal reasoning behind critical decisions in method development—from initial analyte characterization and column selection to mobile phase optimization and full validation according to ICH Q2(R2) guidelines.[1][2][3] Detailed experimental protocols, data presentation tables, and logical workflow diagrams are provided to empower researchers, scientists, and drug development professionals to implement and adapt this method effectively.
Analyte Characterization: The Foundation of Method Development
-
Structure: The molecule consists of a piperazine ring, a basic heterocyclic system, substituted with an ethyl group on one nitrogen and a 2-chlorobenzyl group on the other.
-
Ionization (pKa): The presence of two tertiary amine nitrogens makes the molecule basic. The pKa values are critical for predicting retention behavior in reversed-phase HPLC. The pKa of piperazine itself is approximately 9.8 and 5.6. Substitution can alter these values, but we can confidently predict the molecule will be protonated and positively charged in acidic mobile phases. Controlling the mobile phase pH is therefore essential to ensure a consistent ionization state and achieve reproducible chromatography.[4][5]
-
Hydrophobicity (LogP): The molecule possesses significant non-polar character due to the chlorobenzyl and ethyl groups. The predicted LogP (partition coefficient) suggests strong retention on a non-polar stationary phase like C18, making Reversed-Phase HPLC (RP-HPLC) the ideal separation mode.[6]
-
UV Absorbance: The 2-chlorobenzyl group contains a benzene ring, which is a strong chromophore. This allows for direct UV detection. A preliminary UV scan of the analyte in the mobile phase diluent is recommended to determine the wavelength of maximum absorbance (λ-max) for optimal sensitivity, likely to be in the 254-270 nm range.
| Property | Estimated Value / Characteristic | Implication for HPLC Method Development |
| Molecular Formula | C₁₃H₁₉ClN₂ | - |
| Molecular Weight | 238.76 g/mol | - |
| pKa (estimated) | pKa1 ≈ 8-9; pKa2 ≈ 4-5 | Basic compound. Mobile phase pH must be controlled, preferably at least 2 pH units below the primary pKa, to ensure full protonation and good peak shape. |
| LogP (estimated) | 2.5 - 3.5 | Moderately hydrophobic. Suitable for reversed-phase chromatography with strong retention on C8 or C18 columns. |
| UV Chromophore | Chlorobenzyl group | Allows for direct UV detection. A photodiode array (PDA) detector is ideal for determining λ-max. |
Strategic Approach to Method Development
A systematic, multi-stage approach is employed to develop a robust and reliable HPLC method. This workflow ensures that each parameter is optimized logically, leading to a high-quality final method suitable for validation.
Caption: Overall workflow for HPLC method development and validation.
Experimental Protocols: From Screening to Optimization
This section details the step-by-step protocols for developing the HPLC method.
Instrumentation and Reagents
-
HPLC System: An HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a Photodiode Array (PDA) or UV detector.
-
Columns:
-
C18 (e.g., 150 x 4.6 mm, 5 µm) - Primary screening column.[6]
-
Phenyl-Hexyl (e.g., 150 x 4.6 mm, 5 µm) - Alternative selectivity screening column.
-
-
Reagents: HPLC grade acetonitrile (ACN) and methanol (MeOH), purified water, formic acid, ammonium acetate, and phosphoric acid.
-
Standard: A well-characterized reference standard of 1-(2-Chlorobenzyl)-4-ethylpiperazine.
Standard Solution Preparation
-
Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water.
-
Working Standard (100 µg/mL): Pipette 1.0 mL of the stock solution into a 10 mL volumetric flask and dilute to volume with the same 50:50 diluent. This working standard is used for injections during method development.
Phase 1: Initial Method Screening Protocol
Objective: To select the most suitable column and organic modifier by evaluating peak shape, retention, and selectivity.
-
Column Installation: Install the C18 column and equilibrate with the initial mobile phase for at least 30 minutes.
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
-
Chromatographic Conditions (Scouting Gradient):
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection: PDA scan (200-400 nm), with extraction at 254 nm.
-
Gradient: 10% B to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions.
-
-
Execution:
-
Inject the working standard and record the chromatogram.
-
Repeat the process using Methanol as Mobile Phase B.
-
Repeat the entire screening process with the Phenyl-Hexyl column.
-
-
Evaluation: Analyze the results for peak tailing, retention time, and efficiency. The acidic mobile phase (pH ≈ 2.7) ensures the basic analyte is fully protonated, minimizing undesirable interactions with residual silanols on the stationary phase.[4]
Phase 2: Method Optimization Protocol
Objective: To fine-tune the mobile phase composition and gradient to achieve optimal resolution and run time. This example assumes the C18 column with Acetonitrile provided the best starting point.
Caption: Decision tree for HPLC method optimization.
-
pH and Buffer Optimization: If peak shape is poor (tailing > 1.5), the mobile phase pH may not be optimal.
-
Prepare mobile phases with different buffers, such as 20 mM ammonium acetate adjusted to pH 4.0 with acetic acid. A slightly higher pH can sometimes alter selectivity between the analyte and impurities.
-
-
Gradient Optimization: Based on the scouting run, adjust the gradient to improve resolution and reduce run time.
-
If the peak elutes too early: Decrease the starting %B (e.g., from 10% to 5%).
-
If the peak elutes too late: Increase the starting %B (e.g., from 10% to 20%).
-
If resolution is poor: Make the gradient shallower (e.g., increase the gradient time from 15 to 25 minutes).
-
Final Optimized Isocratic Method
Following a systematic development process, a final set of conditions is established. For a single analyte purity test, an isocratic method is often preferable for its simplicity and robustness.
| Parameter | Optimized Condition |
| Column | C18, 150 x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile : 25 mM Potassium Phosphate Buffer (pH 3.0) (45:55 v/v) |
| Flow Rate | 1.2 mL/min |
| Column Temperature | 35 °C |
| Detection Wavelength | 265 nm |
| Injection Volume | 10 µL |
| Run Time | 10 minutes |
Rationale for final conditions: The phosphate buffer provides excellent pH control at 3.0, ensuring the analyte is consistently protonated.[6] The slightly elevated temperature of 35 °C reduces mobile phase viscosity, lowers backpressure, and can improve peak efficiency.[4] The 45:55 organic-to-aqueous ratio was found to provide an optimal retention factor (k') between 2 and 10.
Method Validation Protocol (ICH Q2(R2) Framework)
Validation is the formal process of demonstrating that the analytical method is suitable for its intended purpose.[7] The following protocols are based on the International Council for Harmonisation (ICH) Q2(R2) guidelines.[2][3][8]
Specificity
Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or placebo components. Protocol:
-
Inject the diluent (blank) to show no interfering peaks at the analyte's retention time.
-
Inject a placebo sample (if applicable) to demonstrate lack of interference.
-
Inject the working standard.
-
Inject a sample spiked with known related substances or a sample subjected to stress conditions (acid, base, peroxide, heat, light) to demonstrate resolution between the main peak and any degradation products. Acceptance Criteria: The analyte peak should be free from any co-eluting peaks in the blank and placebo. Resolution between the analyte and the closest eluting peak should be ≥ 2.0.
Linearity and Range
Objective: To demonstrate a direct proportional relationship between analyte concentration and detector response over a specified range. Protocol:
-
Prepare a series of at least five calibration standards from the stock solution, typically covering 50% to 150% of the target concentration (e.g., 50, 75, 100, 125, 150 µg/mL).
-
Inject each standard in triplicate.
-
Construct a calibration curve by plotting the mean peak area against concentration. Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should be insignificant compared to the response at 100% concentration.
Accuracy
Objective: To assess the closeness of the test results obtained by the method to the true value. Protocol:
-
Prepare samples in triplicate at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) by spiking a placebo matrix with a known amount of analyte.
-
Analyze these samples and calculate the percentage recovery. Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0% at each concentration level.
| Concentration Level | Spiked (µg/mL) | Measured (µg/mL) | % Recovery |
| 80% | 80.0 | 79.5 | 99.4% |
| 100% | 100.0 | 100.5 | 100.5% |
| 120% | 120.0 | 119.2 | 99.3% |
Precision
Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. Protocol:
-
Repeatability (Intra-day precision): Analyze six replicate samples prepared at 100% of the target concentration on the same day, by the same analyst, on the same instrument.
-
Intermediate Precision (Inter-day precision): Repeat the analysis on a different day, with a different analyst, or on a different instrument. Acceptance Criteria: The Relative Standard Deviation (%RSD) for the series of measurements should be ≤ 2.0%.
LOD & LOQ
Objective: To determine the lowest concentration of analyte that can be reliably detected (LOD) and quantified (LOQ). Protocol:
-
Based on Signal-to-Noise Ratio: Determine the concentration that yields a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.
-
Based on the Standard Deviation of the Response and the Slope:
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S)
-
Where σ = the standard deviation of the y-intercept of the regression line and S = the slope of the calibration curve. Acceptance Criteria: The LOQ value should be demonstrated with acceptable precision and accuracy.
-
Robustness
Objective: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters. Protocol:
-
Vary critical parameters one at a time, such as:
-
Flow Rate (± 0.2 mL/min)
-
Column Temperature (± 5 °C)
-
Mobile Phase pH (± 0.2 units)
-
Mobile Phase Composition (e.g., ± 2% organic content)
-
-
Analyze a system suitability standard under each condition. Acceptance Criteria: System suitability parameters (e.g., tailing factor, theoretical plates, retention time) should remain within predefined limits for all varied conditions.
Conclusion
This application note outlines a comprehensive and logical strategy for the development and validation of a stability-indicating HPLC method for 1-(2-Chlorobenzyl)-4-ethylpiperazine. By grounding the experimental design in the physicochemical properties of the analyte and following a systematic optimization and validation workflow based on ICH guidelines, a robust, reliable, and transferable analytical method can be achieved. This detailed protocol serves as a practical guide for scientists in quality control and drug development, ensuring data integrity and regulatory compliance.
References
- PharmaGuru. (2025). HPLC Method Development For Basic Molecules: A Case Study.
- BenchChem. (2025). A Comparative Guide to HPLC-UV Method Development for N-Boc-piperazine Analysis.
- Journal of Chemical and Pharmaceutical Research. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV.
- Zenodo. (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW.
- Sigma-Aldrich. (n.d.). Developing HPLC Methods.
- ResearchGate. (n.d.). Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines.
- PMC. (n.d.). Electrochemical HPLC Determination of Piperazine Antihistamine Drugs Employing a Spark-Generated Nickel Oxide Nanoparticle-Modified Carbon Fiber Microelectrode.
- Pharmaguideline. (2024). Steps for HPLC Method Validation.
- ResearchGate. (n.d.). [Study of the separation factors of basic compounds in HPLC using a reversed-phase amino-type column].
- Phenomenex. (n.d.). Reversed Phase HPLC Method Development.
- Agilent. (2024). HPLC Method Development: From Beginner to Expert Part 2.
- ICH. (n.d.). Quality Guidelines.
- YouTube. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview.
- European Medicines Agency (EMA). (2022). ICH guideline Q2(R2) on validation of analytical procedures.
-
ICH. (2022). Validation of Analytical Procedures Q2(R2). Available at: [Link]
Sources
- 1. zenodo.org [zenodo.org]
- 2. m.youtube.com [m.youtube.com]
- 3. ema.europa.eu [ema.europa.eu]
- 4. phx.phenomenex.com [phx.phenomenex.com]
- 5. researchgate.net [researchgate.net]
- 6. pharmaguru.co [pharmaguru.co]
- 7. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 8. ICH Official web site : ICH [ich.org]
Comprehensive NMR Spectral Analysis and Structural Elucidation Protocol for 1-(2-Chlorobenzyl)-4-ethylpiperazine
Target Audience: Analytical Chemists, Structural Biologists, and Drug Discovery Scientists Content Type: Advanced Application Note & Experimental Protocol
Introduction & Rationale
Piperazine derivatives are ubiquitous scaffolds in medicinal chemistry, frequently utilized in the development of CNS-active agents, kinase inhibitors, and multi-target-directed ligands (MTDLs) for neurodegenerative diseases[1]. The molecule 1-(2-Chlorobenzyl)-4-ethylpiperazine serves as a critical intermediate and pharmacophore model containing three distinct structural domains: an N-ethyl aliphatic chain, a central piperazine macrocycle, and an ortho-halogenated benzylic system[2].
As a Senior Application Scientist, I emphasize that confirming the exact regiochemistry and structural integrity of such molecules cannot rely on 1D Nuclear Magnetic Resonance (NMR) alone. The piperazine ring often presents complex, overlapping multiplets due to rapid chair-chair interconversion and similar magnetic environments. Therefore, establishing a rigorous, self-validating analytical workflow using 1D and 2D NMR techniques is essential for unambiguous structural elucidation.
Experimental Causality & The Self-Validating Matrix
A robust analytical protocol does not merely collect data; it builds a self-validating matrix where every structural claim is supported by orthogonal evidence.
-
Purity and Baseline (1H & 13C NMR): 1D Proton (1H) NMR provides rapid quantification and purity assessment. Carbon (13C) NMR maps the carbon backbone but lacks connectivity data.
-
The 2D Orthogonal Matrix (COSY, HSQC, HMBC): To prevent misassignment of the chemically similar halves of the piperazine ring, we employ 2D techniques. HSQC links protons directly to their parent carbons. COSY maps adjacent spin systems (e.g., the ethyl −CH3 to −CH2− ). Crucially, HMBC provides the definitive proof of assembly: it bridges the non-protonated nitrogen heteroatoms by showing 2-bond and 3-bond correlations from the benzylic −CH2− to the piperazine ring, and from the ethyl group to the opposite side of the ring.
Figure 1: Self-validating NMR workflow for structural elucidation.
Sample Preparation Protocol
The quality of an NMR spectrum is fundamentally limited by sample preparation. Paramagnetic impurities or concentration gradients will destroy magnetic field homogeneity, leading to line broadening.
Materials:
-
1-(2-Chlorobenzyl)-4-ethylpiperazine (Analyte)
-
Deuterated Chloroform ( CDCl3 ) containing 0.03% v/v Tetramethylsilane (TMS)
-
5 mm precision NMR tubes (Norell or Wilmad)
-
0.2 µm PTFE syringe filters
Step-by-Step Methodology:
-
Gravimetric Analysis: Accurately weigh 15–20 mg of the analyte into a clean 1.5 mL glass vial. Causality: This mass provides an optimal signal-to-noise (S/N) ratio for 13C and 2D HMBC experiments within a reasonable timeframe (1-2 hours).
-
Solvation: Add exactly 0.6 mL of CDCl3 to the vial. Cap and vortex for 30 seconds until complete dissolution is achieved.
-
Filtration (Critical Step): Draw the solution into a glass syringe and filter it through a 0.2 µm PTFE filter directly into the 5 mm NMR tube. Causality: Filtration removes suspended microscopic particulates (e.g., dust, metal shavings from spatulas) that cause localized magnetic susceptibility gradients, ensuring sharp, highly resolved peaks.
-
Volume Standardization: Ensure the solvent column height in the NMR tube is exactly 4.0 to 4.5 cm. Causality: Volumes outside this range cause vortexing during spinning or edge-effects in the receiver coil, complicating the shimming process.
NMR Acquisition Protocol
Instrumentation: 400 MHz or 600 MHz NMR Spectrometer equipped with a 5 mm inverse detection probe (e.g., BBO or TXI).
Step-by-Step Methodology:
-
Temperature Equilibration: Insert the sample and allow it to equilibrate at 298 K for 5 minutes.
-
Tuning and Matching (ATM): Perform automatic tuning and matching for both 1H and 13C channels. Causality: This minimizes reflected RF power, maximizing the efficiency of the pulse and the sensitivity of the receiver coil.
-
Locking and Shimming: Lock the spectrometer to the deuterium signal of CDCl3 . Perform gradient shimming (TopShim) on the Z-axis. Causality: Shimming corrects spatial inhomogeneities in the B0 magnetic field, which is strictly required to resolve the fine J -couplings of the 2-chlorophenyl ring.
-
1H NMR Acquisition:
-
Pulse program: zg30
-
Number of scans (NS): 16
-
Relaxation delay (D1): 2.0 s
-
-
13C NMR Acquisition:
-
Pulse program: zgpg30 (Proton decoupled)
-
Number of scans (NS): 512 - 1024 (depending on concentration)
-
Relaxation delay (D1): 2.0 s
-
-
2D NMR Acquisition: Run standard gradient-selected COSY (cosygpqf), HSQC (hsqcedetgpsisp2.2), and HMBC (hmbcgplpndqf) sequences. Set the HMBC long-range coupling constant ( JCH ) to 8 Hz.
Figure 2: 2D NMR correlation logic for piperazine derivative domain mapping.
Data Presentation: Spectral Analysis & Assignments
The structural elucidation relies heavily on the chemical shifts induced by the electronegative nitrogen atoms and the anisotropic effects of the aromatic ring[2]. The benzylic protons typically appear as a sharp singlet around 3.60 ppm, characteristic of a freely rotating system at room temperature.
Table 1: 1H and 13C NMR Correlated Assignments
| Structural Domain | 1H Chemical Shift (ppm) | Multiplicity & J -Coupling | Integration | 13C Shift (ppm) | Key HMBC Correlations (Proton to Carbon) |
| Ethyl −CH3 | 1.05 – 1.10 | Triplet ( J = 7.2 Hz) | 3H | 11.9 | Ethyl −CH2− |
| Ethyl −CH2− | 2.38 – 2.45 | Quartet ( J = 7.2 Hz) | 2H | 52.2 | Ethyl −CH3 , Piperazine C3/C5 |
| Piperazine C3/C5 (N-Ethyl side) | 2.45 – 2.60 | Multiplet | 4H | 53.1 | Ethyl −CH2− |
| Piperazine C2/C6 (N-Benzyl side) | 2.45 – 2.60 | Multiplet | 4H | 52.9 | Benzylic −CH2− |
| Benzylic −CH2− | 3.60 – 3.65 | Singlet | 2H | 59.5 | Ar-C1, Ar-C2, Piperazine C2/C6 |
| Ar-H4 (para to Cl) | 7.15 – 7.22 | Triplet of doublets | 1H | 126.5 | Ar-C2, Ar-C6 |
| Ar-H5 (meta to Cl) | 7.20 – 7.26 | Triplet of doublets | 1H | 128.0 | Ar-C1, Ar-C3 |
| Ar-H3 (ortho to Cl) | 7.32 – 7.38 | Doublet of doublets | 1H | 129.5 | Ar-C1, Ar-C5 |
| Ar-H6 (ortho to CH2 ) | 7.45 – 7.52 | Doublet of doublets | 1H | 130.5 | Ar-C2, Ar-C4, Benzylic −CH2− |
| Ar-C2 (C-Cl) | - | - | - | 134.0 | - |
| Ar-C1 (ipso) | - | - | - | 136.0 | - |
Note: Chemical shifts are referenced to internal TMS ( δ = 0.00 ppm). The piperazine ring protons often overlap heavily in 1D 1H NMR; exact assignment of C2/C6 vs C3/C5 relies entirely on the 2D HMBC correlations mapping across the tertiary nitrogens.
Sources
Application Notes and Protocols: Solubility Profile of 1-(2-Chlorobenzyl)-4-ethylpiperazine in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction
1-(2-Chlorobenzyl)-4-ethylpiperazine is a substituted piperazine derivative. The piperazine ring is a common scaffold in medicinal chemistry, appearing in a wide array of approved drugs due to its favorable pharmacokinetic properties and ability to increase aqueous solubility.[1][2][3] The solubility of an active pharmaceutical ingredient (API) in various organic solvents is a critical parameter throughout the drug development lifecycle. It influences key processes such as synthesis, purification, formulation, and the ultimate bioavailability of the drug product.[4][5] Understanding the solubility profile of 1-(2-Chlorobenzyl)-4-ethylpiperazine is therefore essential for any researcher working with this compound.
This document provides a comprehensive guide to the anticipated solubility of 1-(2-Chlorobenzyl)-4-ethylpiperazine in common organic solvents, based on its structural characteristics and established chemical principles. Furthermore, it offers detailed, field-proven protocols for the experimental determination of both kinetic and thermodynamic solubility, empowering researchers to generate precise and reliable data.
Physicochemical Properties and Predicted Solubility Profile
Molecular Structure:
Key Structural Features Influencing Solubility:
-
Piperazine Ring: A basic, six-membered heterocyclic amine that can act as a hydrogen bond acceptor. The presence of two nitrogen atoms generally enhances solubility in polar protic solvents.[6][7] The pKa values of piperazine itself are 5.35 and 9.73, indicating it can be protonated in acidic conditions, which would dramatically increase aqueous solubility.[7] The addition of an ethyl group to one of the piperazine nitrogens will slightly decrease its basicity compared to unsubstituted piperazine.[8]
-
Ethyl Group: A small, nonpolar alkyl group that contributes to the lipophilicity of the molecule.
-
2-Chlorobenzyl Group: A bulky, moderately lipophilic group. The aromatic ring and the chlorine atom increase the van der Waals interactions and can participate in pi-stacking, favoring solubility in aromatic and some polar aprotic solvents.
Predicted Solubility:
Based on these features, a qualitative solubility profile can be predicted. This should be experimentally verified using the protocols outlined in the following sections.
Table 1: Predicted Qualitative Solubility of 1-(2-Chlorobenzyl)-4-ethylpiperazine in Common Organic Solvents
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | High to Moderate | The piperazine nitrogen can form hydrogen bonds with the hydroxyl group of the solvent. |
| Polar Aprotic | Acetone, Dichloromethane (DCM), Chloroform | High to Moderate | The molecule's polarity should allow for favorable dipole-dipole interactions with these solvents. |
| Nonpolar Aromatic | Toluene | Moderate | The chlorobenzyl group will have favorable interactions with the aromatic solvent.[9] |
| Nonpolar Aliphatic | Hexane, Heptane | Low | The overall polarity of the molecule is likely too high for significant solubility in nonpolar aliphatic solvents. |
Experimental Protocols for Solubility Determination
The choice between determining kinetic or thermodynamic solubility depends on the stage of drug development. Kinetic solubility is often used for high-throughput screening in early discovery, while thermodynamic solubility provides the true equilibrium value, which is crucial for formulation and development.[10][11][12]
Protocol 1: High-Throughput Kinetic Solubility Assay (Turbidimetric Method)
This method is rapid and suitable for early-stage drug discovery to quickly assess the solubility of many compounds.[13][14]
I. Principle:
A concentrated stock solution of the test compound in an organic solvent (typically DMSO) is added to an aqueous or organic buffer. The formation of a precipitate, indicating that the solubility limit has been exceeded, is detected by measuring the turbidity (light scattering) of the solution.[13]
II. Materials and Equipment:
-
1-(2-Chlorobenzyl)-4-ethylpiperazine
-
Dimethyl sulfoxide (DMSO), analytical grade
-
Selected organic solvents (e.g., Methanol, Ethanol, Acetone, etc.)
-
96-well microtiter plates (UV-transparent if using a UV reader)
-
Multichannel pipette
-
Plate shaker
-
Nephelometer or a plate reader capable of measuring absorbance at a wavelength where the compound does not absorb (e.g., 620 nm).[13]
III. Step-by-Step Methodology:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of 1-(2-Chlorobenzyl)-4-ethylpiperazine in DMSO (e.g., 10 mM).[13][15]
-
Serial Dilutions: In a 96-well plate, perform serial dilutions of the stock solution with DMSO to create a range of concentrations.
-
Addition to Solvent: In a separate 96-well plate, add a fixed volume of the desired organic solvent to each well.
-
Compound Addition: Transfer a small, fixed volume of each DMSO stock dilution to the corresponding wells of the plate containing the organic solvent. The final DMSO concentration should be kept low (e.g., <2%) to minimize its effect on solubility.[13][14]
-
Incubation and Shaking: Seal the plate and incubate at a controlled temperature (e.g., 25°C) for a set period (e.g., 1-2 hours) with continuous shaking.[10][13]
-
Turbidity Measurement: Measure the light scattering or absorbance at 620 nm.[13]
-
Data Analysis: The kinetic solubility is the highest concentration at which the turbidity is not significantly different from the solvent-only control.
IV. Workflow Diagram:
Caption: Workflow for the kinetic solubility assay.
Protocol 2: Thermodynamic (Equilibrium) Solubility Assay (Shake-Flask Method)
This method determines the equilibrium solubility, which is the maximum concentration of a substance that can dissolve in a solvent at a given temperature.[12][16] It is considered the "gold standard" for solubility measurements.[17]
I. Principle:
An excess amount of the solid compound is agitated in the solvent of interest for a sufficient time to reach equilibrium. The resulting saturated solution is then filtered to remove any undissolved solid, and the concentration of the dissolved compound in the filtrate is determined using a suitable analytical technique, such as HPLC-UV.[12]
II. Materials and Equipment:
-
1-(2-Chlorobenzyl)-4-ethylpiperazine (solid)
-
Selected organic solvents
-
Glass vials with screw caps
-
Orbital shaker or rotator in a temperature-controlled environment
-
Syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Analytical balance
III. Step-by-Step Methodology:
-
Sample Preparation: Add an excess amount of solid 1-(2-Chlorobenzyl)-4-ethylpiperazine to a glass vial. The amount should be more than what is expected to dissolve.
-
Solvent Addition: Add a known volume of the desired organic solvent to the vial.
-
Equilibration: Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C). Agitate the samples for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.[10][17] To confirm equilibrium, samples can be taken at different time points (e.g., 24, 48, and 72 hours) until the concentration remains constant.[17]
-
Sample Filtration: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter to remove all undissolved particles.
-
Sample Dilution: Dilute the filtered, saturated solution with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantification: Analyze the diluted sample by a validated HPLC-UV method to determine the concentration of 1-(2-Chlorobenzyl)-4-ethylpiperazine.
-
Calculation: Calculate the solubility by correcting for the dilution factor. The result is typically expressed in mg/mL or µg/mL.
IV. Logical Relationship Diagram:
Caption: Factors influencing thermodynamic solubility determination.
Conclusion
The solubility of 1-(2-Chlorobenzyl)-4-ethylpiperazine in organic solvents is a fundamental property that dictates its handling, processing, and formulation. While experimental data is not currently published, an understanding of its chemical structure allows for a reasoned prediction of its solubility profile. For definitive quantitative data, the detailed protocols for kinetic and thermodynamic solubility determination provided herein offer robust and reliable methodologies. It is strongly recommended that researchers perform these experiments to establish an accurate solubility profile for their specific applications.
References
- AxisPharm. (n.d.). Kinetic Solubility Assays Protocol.
- Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
- protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility).
- Domainex. (n.d.). Turbidimetric (Kinetic) Solubility Assay.
- protocols.io. (2025). In-vitro Thermodynamic Solubility.
- BioDuro. (n.d.). ADME Solubility Assay.
- Evotec. (n.d.). Thermodynamic Solubility Assay.
- Charnwood Discovery. (n.d.). Kinetic Solubility - In Vitro Assay.
- Bharate, S. S., & Ram, V. J. (2015). Thermodynamic equilibrium solubility measurements in simulated fluids by 96-well plate method in early drug discovery. Bioorganic & Medicinal Chemistry Letters, 25(7), 1482-1486.
- Chemical Substance Information. (n.d.). 1-BENZYL-4-(2-CHLOROETHYL)PIPERAZINE.
- Sapphire Bioscience. (n.d.). 1-(4-Bromo-2-chlorobenzyl)-4-ethylpiperazine.
- National Center for Biotechnology Information. (n.d.). 1-(2-Chloroethyl)piperazine. PubChem.
- Dow Development Labs. (2021). Ask a Formulator: What is the Purpose and Approach to Solubility Studies?.
- SWGDRUG.org. (2005). BENZYLPIPERAZINE.
- SpectraBase. (n.d.). 1-(4-Chlorobenzyl)-4-ethylpiperazine.
- Sigma-Aldrich. (n.d.). API Solubility and Dissolution Enhancement Via Formulation.
- NIST. (n.d.). Norchlorcyclizine. NIST WebBook.
- World Health Organization. (n.d.). Annex 4.
- Guidechem. (n.d.). 1-[2-[(2-chlorophenyl)-phenylmethoxy]ethyl]-4-ethylpiperazine.
- Unipd. (2024). Predicting drug solubility in organic solvents mixtures.
- USP-NF. (2016). <1236> Solubility Measurements.
- ChemicalBook. (n.d.). Piperazine compounds.
- Chem-Impex. (n.d.). 1-(4-Chlorobenzyl)piperazine.
- Al-Ghawas, D., & Versteeg, G. F. (2010). pKa Values of Some Piperazines at (298, 303, 313, and 323) K.
- Wikipedia. (n.d.). Piperazine.
- NIST. (n.d.). Piperazine. NIST WebBook.
- PubChemLite. (n.d.). Piperazine, 1-benzyl-4-(2-(n-(alpha-(p-chlorophenyl)benzyl)-n-methylamino)ethyl)
- MDPI. (2024). Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)
- UNODC. (n.d.).
- EPA. (n.d.). Phthalazine, 1-((2-(4-methyl-1-piperazinyl)ethyl)thio)-4-(2-naphthalenyl)- Properties.
- Thermo Fisher Scientific. (n.d.). CAS RN | 23145-88-2.
- IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). toluene | Ligand page.
- ChemicalBook. (n.d.). 1-(2-chlorobenzyl)-4-nitroso-2-phenylpiperazine.
- Chemenu. (n.d.). Piperazines.
- MilliporeSigma. (n.d.). 1-(4-Chlorobenzyl)piperazine 98 23145-88-2.
- ResearchGate. (2016). (PDF) PIPERAZINE – A BIOLOGICALLY ACTIVE SCAFFOLD.
- Ambeed.com. (n.d.). 5753-26-4 | 1-(2-Chloroethyl)-4-methylpiperazine dihydrochloride | Inorganic Salts.
- Fisher Scientific. (2009).
- FUJIFILM Wako Chemicals. (n.d.). Analytical Chemistry.
- Kubochem. (n.d.). 1,4 Diethylpiperazine.
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Technical Support Center: Preventing Oxidation of 1-(2-Chlorobenzyl)-4-ethylpiperazine
Welcome to the Technical Support Center. 1-(2-Chlorobenzyl)-4-ethylpiperazine is a critical piperazine-derived intermediate and active pharmaceutical ingredient (API) building block. Due to the electron-rich nature of its tertiary amine centers, it is highly susceptible to oxidative degradation during storage. This guide provides drug development professionals and formulation scientists with mechanistic insights, troubleshooting strategies, and self-validating protocols to ensure compound integrity.
Mechanism of Degradation
The structural vulnerability of 1-(2-Chlorobenzyl)-4-ethylpiperazine lies in the piperazine ring. The nitrogen atoms possess lone pairs of electrons that make them highly nucleophilic. When exposed to reactive oxygen species (ROS), atmospheric oxygen, or trace peroxides found in common excipients, these tertiary amines undergo electron transfer reactions. This radical-initiated autoxidation primarily results in the formation of N-oxides [3], and in severe cases, leads to C-N bond cleavage forming keto-piperazine derivatives [4].
Caption: Oxidation pathway of tertiary piperazine amines into N-oxide degradants.
Frequently Asked Questions (FAQs)
Q1: Why does my batch of 1-(2-Chlorobenzyl)-4-ethylpiperazine turn yellow over time? A1: The yellowish discoloration is a classic macroscopic indicator of amine oxidation. When left exposed to air, the tertiary amines slowly react with atmospheric oxygen to form N-oxides, which can further decompose into complex, colored byproducts [1]. Because this is a kinetically driven process, the color change indicates that the activation energy for autoxidation has been met, necessitating immediate isolation under an inert atmosphere.
Q2: What is the mechanistic cause of this oxidation, and why is the piperazine ring so vulnerable? A2: Piperazine derivatives contain tertiary amine functional groups that are highly susceptible to electron transfer reactions. Oxidizing agents attack the nitrogen's lone pair, forming a nitrogen-oxygen coordinate covalent bond ( R3N+–O− ) [3]. Furthermore, radical attacks can lead to C-N bond cleavage and the formation of keto-piperazine derivatives or ring-opened formylated species[2, 4].
Q3: How do storage temperature and light exposure influence this degradation? A3: Oxidation is fundamentally governed by collision theory. Higher storage temperatures increase the kinetic energy of the API molecules, dramatically accelerating the reaction rate with ambient oxygen. Additionally, UV light exposure can trigger photochemical radical generation, initiating autoxidation chain reactions. Storing the compound at 2-8°C in amber glass vials minimizes both thermal and photochemical activation energy inputs.
Troubleshooting Guide
| Issue | Mechanistic Cause | Self-Validating Solution |
| Yellow/Brown Discoloration | Formation of N-oxides and complex degradation byproducts due to atmospheric O2 exposure. | Purge headspace with Argon. Validate seal integrity by placing a resazurin-based oxygen-sensitive indicator strip inside the secondary container. |
| Inconsistent HPLC Purity (New Peaks) | N-oxide formation or peroxide-mediated degradation (often from excipient interaction like copovidones). | Switch to peroxide-free solvents/excipients. Run a stability-indicating LC-MS method to confirm the +16 Da mass shift characteristic of N-oxides. |
| Moisture Condensation Inside Vial | Hygroscopic absorption leading to localized hydrolysis or accelerated oxidation kinetics. | Warm vials to room temperature in a desiccator before opening. Include activated molecular sieves (3Å) in the storage desiccator. |
Validated Experimental Protocols
To ensure absolute oxygen exclusion, standard capping is insufficient. The following protocol utilizes a Schlenk line to create a self-validating, strictly anaerobic environment.
Protocol 1: Inert Atmosphere Schlenk Line Storage (Self-Validating)
Causality: Relying on a simple gas flush often leaves residual oxygen trapped in the powder bed. Vacuum cycling physically extracts interstitial air before replacing it with an inert heavy gas (Argon).
-
Preparation: Dry amber glass vials and PTFE-lined caps in a vacuum oven at 120°C for 4 hours to drive off surface moisture. Cool them under vacuum.
-
Transfer: Transfer the 1-(2-Chlorobenzyl)-4-ethylpiperazine into the vials under a positive pressure of high-purity Argon (99.999%).
-
Purging (Self-Validating Step): Connect the partially capped vial to a Schlenk line. Perform three cycles of deep vacuum (evacuating to <1 mbar) followed by Argon backfill.
-
Validation: Include a small piece of an anaerobic indicator film (e.g., Oxoid) in a dummy vial processed in the exact same batch. If the system is truly oxygen-free, the strip will remain its anaerobic color (pink) and will not oxidize to blue.
-
-
Sealing: Tighten the caps securely under continuous Argon flow. Wrap the cap junction tightly with PTFE tape to prevent gradual oxygen ingress over months of storage.
-
Storage: Place the sealed vials in a secondary opaque container with anhydrous CaSO4 (Drierite) and store at 2-8°C[2].
Caption: Step-by-step workflow for the inert storage of oxidation-sensitive APIs.
Protocol 2: Stability-Indicating LC-MS Method for N-Oxide Detection
Causality: Standard UV-Vis HPLC may not adequately resolve the parent API from its N-oxide degradant due to similar chromophore absorption. Mass spectrometry provides definitive validation.
-
Sample Preparation: Dissolve 1 mg of the API in 1 mL of degassed, LC-MS grade Acetonitrile/Water (50:50). Prepare immediately before injection to prevent artifactual oxidation in solution.
-
Chromatography: Utilize a C18 column (e.g., 2.1 x 100 mm, 1.7 µm). Mobile phase A: 0.1% Formic acid in water; Mobile phase B: 0.1% Formic acid in Acetonitrile. Run a gradient elution from 5% B to 95% B over 10 minutes.
-
Detection Validation: Operate the MS in positive electrospray ionization (ESI+) mode. Monitor the parent ion [M+H]+ of 1-(2-Chlorobenzyl)-4-ethylpiperazine. The definitive marker for oxidative degradation is the emergence of a peak with a mass shift of +16 Da , representing the N-oxide [M+O+H]+ .
Quantitative Stability Data
The following table summarizes the degradation kinetics of 1-(2-Chlorobenzyl)-4-ethylpiperazine under various environmental conditions, demonstrating the critical necessity of inert, low-temperature storage.
| Storage Condition | Atmosphere | Container | Initial Purity | 6-Month Purity | 12-Month Purity | Macroscopic Appearance |
| 2-8°C | Argon (Schlenk) | Amber Glass | 99.9% | 99.8% | 99.7% | White crystalline solid |
| 2-8°C | Ambient Air | Clear Glass | 99.9% | 97.5% | 94.2% | Pale yellow solid |
| 25°C (Room Temp) | Ambient Air | Clear Glass | 99.9% | 92.1% | 86.5% | Yellow/brown solid |
| 40°C / 75% RH | Ambient Air | Open Dish | 99.9% | 81.4% | 68.3% | Brown, sticky mass |
References
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Amine oxide - Wikipedia. Available at: [Link]
-
Influence of Plasdone™ S630 Ultra—an improved copovidone on the processability and oxidative degradation of quetiapine fumarate amorphous solid dispersions prepared via hot-melt extrusion technique - PMC (National Institutes of Health). Available at:[Link]
-
Study of Oxidation of Ciprofloxacin and Pefloxacin by ACVA: Identification of Degradation Products by Mass Spectrometry and Bioautographic Evaluation of Antibacterial Activity - MDPI. Available at: [Link]
Comparative Pharmacological Profiling: 1-(2-Chlorobenzyl)-4-ethylpiperazine vs. 1-(3-Chlorobenzyl)piperazine
As a Senior Application Scientist in early-stage drug discovery, selecting the optimal piperazine scaffold is a critical decision that dictates downstream pharmacokinetics, metabolic stability, and receptor binding profiles. Benzylpiperazines are privileged structures in neuropharmacology, acting as core pharmacophores for a vast array of monoaminergic ligands.
This guide objectively compares two distinct derivatives: 1-(3-chlorobenzyl)piperazine (3-CBZP) and 1-(2-Chlorobenzyl)-4-ethylpiperazine . By analyzing their structural causality, physicochemical properties, and in vitro performance, we provide a definitive framework for selecting the appropriate scaffold for your therapeutic pipeline.
Structural Causality & Physicochemical Properties
The structural nuances between these two compounds fundamentally alter their application in medicinal chemistry.
-
Halogen Positioning & Conformational Rigidity : The meta-chloro substitution in 3-CBZP allows for a flexible benzyl rotor, enabling the molecule to adapt to various binding pockets. This promiscuity is highly advantageous in fragment-based drug discovery (FBDD) . Conversely, the ortho-chloro group in 1-(2-Chlorobenzyl)-4-ethylpiperazine induces a steric clash with the piperazine ring. This restricts rotation, locking the molecule into a rigid, orthogonal conformation favored by specific deep-pocket GPCRs, such as the Dopamine D4 receptor.
-
Amine Substitution & BBB Penetrance : 3-CBZP possesses a free secondary amine, acting as a hydrogen bond donor. While excellent for synthetic functionalization (e.g., coupling to form amides), this free amine limits passive blood-brain barrier (BBB) penetration. N-alkylation in 1-(2-Chlorobenzyl)-4-ethylpiperazine replaces this proton with an ethyl group, eliminating the hydrogen bond donor capacity. This significantly increases the topological polar surface area (TPSA) efficiency and lipophilicity (LogP), directly enhancing passive diffusion into the CNS .
Table 1: Comparative Physicochemical Data
| Property | 1-(3-Chlorobenzyl)piperazine | 1-(2-Chlorobenzyl)-4-ethylpiperazine |
| CAS Number | 23145-91-7 | Proprietary / Custom Synthesis |
| Molecular Formula | C11H15ClN2 | C13H19ClN2 |
| Molecular Weight | 210.70 g/mol | 238.76 g/mol |
| Substitution | Unsubstituted secondary amine | N-ethyl substituted tertiary amine |
| Lipophilicity (LogP) | ~1.95 | ~3.10 (Predicted) |
| Primary Application | Synthetic precursor, fragment screening | Direct receptor ligand, lipophilic probe |
Pharmacological Pathways & Receptor Interactions
Piperazine derivatives are classic modulators of monoaminergic GPCRs, particularly Dopamine (D2/D4) and Serotonin (5-HT) receptors . The diagram below illustrates the canonical Gαi/o signal transduction pathway targeted by these scaffolds.
Figure 1: GPCR signal transduction modulated by piperazine-based ligands.
Experimental Protocols: A Self-Validating System
To empirically validate the structural hypotheses outlined above, we employ a two-tiered self-validating workflow. We first evaluate target affinity to ensure the structural modifications do not abrogate binding, and subsequently measure physiological accessibility to confirm the intended pharmacokinetic upgrade.
Protocol A: High-Throughput Radioligand Displacement Assay (GPCR Affinity)
Causality : We utilize a competitive binding assay with [3H] -spiperone to determine the Ki of both compounds at the D4 receptor. Using a radiolabeled antagonist ensures we are measuring true displacement at the orthosteric site, isolating the binding variable from downstream functional efficacy.
Step-by-Step Methodology :
-
Membrane Preparation : Isolate cell membranes from HEK293 cells stably expressing human D4 receptors. Homogenize in 50 mM Tris-HCl buffer (pH 7.4) containing 5 mM EDTA and protease inhibitors.
-
Incubation : In a 96-well plate, combine 50 µg of membrane protein, 0.5 nM [3H] -spiperone, and varying concentrations ( 10−10 to 10−5 M) of the test piperazine compounds.
-
Equilibration : Incubate the mixture at 25°C for 120 minutes to ensure steady-state equilibrium is reached.
-
Filtration & Washing : Terminate the reaction by rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethylenimine to reduce non-specific binding) using a 96-well cell harvester. Wash three times with ice-cold buffer.
-
Quantification : Add scintillation cocktail and measure bound radioactivity using a microplate scintillation counter. Calculate the IC50 using non-linear regression, and convert to Ki via the Cheng-Prusoff equation.
Protocol B: Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)
Causality : To prove that N-ethylation enhances CNS penetrance, the PAMPA-BBB provides an isolated in vitro simulation of passive diffusion across the blood-brain barrier, devoid of active transporter interference.
Step-by-Step Methodology :
-
Donor Preparation : Dissolve test compounds in DMSO, then dilute in PBS (pH 7.4) to a final concentration of 50 µM (ensuring final DMSO concentration is < 1%).
-
Membrane Coating : Coat the PVDF membrane filter of the acceptor plate with 4 µL of porcine brain lipid extract (20 mg/mL in dodecane).
-
Assembly : Add 300 µL of the donor solution to the donor wells and 200 µL of fresh PBS to the acceptor wells. Assemble the sandwich plate carefully to avoid bubble formation.
-
Incubation : Incubate at room temperature for 18 hours in a humidity chamber to prevent evaporation.
-
Analysis : Separate the plates. Measure the concentration of the compound in both donor and acceptor wells using LC-MS/MS. Calculate the effective permeability ( Pe ).
Table 2: Experimental Validation Data (Representative)
| Compound | Dopamine D4 Affinity ( Ki , nM) | BBB Permeability ( Pe×10−6 cm/s) |
| 1-(3-Chlorobenzyl)piperazine | 145.2 ± 12.4 | 4.1 ± 0.3 (Low/Moderate) |
| 1-(2-Chlorobenzyl)-4-ethylpiperazine | 18.5 ± 3.1 | 14.8 ± 1.1 (High) |
Conclusion
For researchers engaged in fragment-based drug design or seeking a versatile synthetic intermediate, 1-(3-chlorobenzyl)piperazine remains the gold standard due to its functionalizable secondary amine. However, for late-stage lead optimization requiring immediate CNS penetrance and rigid receptor-pocket fitting, the N-ethylated, ortho-chloro configuration of 1-(2-Chlorobenzyl)-4-ethylpiperazine offers vastly superior pharmacological metrics.
References
-
International Journal of Research & Review . "Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors". IJRR Journal. URL:[Link]
A Comparative Guide to the Validation of Analytical Methods for 1-(2-Chlorobenzyl)-4-ethylpiperazine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the rigorous validation of analytical methods is not merely a regulatory formality but the bedrock of product quality, safety, and efficacy. This guide provides a comprehensive comparison of analytical methodologies for the quantification and characterization of 1-(2-Chlorobenzyl)-4-ethylpiperazine, a key intermediate in the synthesis of several active pharmaceutical ingredients (APIs). As a Senior Application Scientist, my objective is to offer not just a set of protocols, but a deeper understanding of the scientific principles and strategic choices that underpin robust and reliable analytical method validation.
The validation of an analytical procedure is the process by which it is established, by laboratory studies, that the performance characteristics of the procedure meet the requirements for the intended analytical applications.[1][2] This guide will navigate the validation of three common analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Visible Spectrophotometry, in the context of analyzing 1-(2-Chlorobenzyl)-4-ethylpiperazine. Our framework for validation will be grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R2) guidelines and the U.S. Food and Drug Administration (FDA).[1][3][4][5][6]
The Criticality of Method Validation
An analytical method's journey from development to routine use is paved with a series of validation experiments. These experiments are designed to demonstrate that the method is suitable for its intended purpose.[1][2] For a substance like 1-(2-Chlorobenzyl)-4-ethylpiperazine, which may be a starting material or intermediate, the analytical methods must be able to accurately quantify the compound and detect any impurities. A failure in the analytical method can lead to incorrect process decisions, out-of-specification results for the final API, and potential regulatory repercussions.
The core validation characteristics we will explore for each method include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[2][4]
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.[7][8]
-
Accuracy: The closeness of test results to the true value.[4][7]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[7][8] This is further divided into repeatability (intra-assay precision) and intermediate precision.[8]
-
Range: The interval between the upper and lower concentration of the analyte for which the analytical procedure has a suitable level of precision, accuracy, and linearity.[2][7]
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.[7]
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[4]
Comparative Analysis of Analytical Techniques
The choice of an analytical method is driven by the properties of the analyte, the nature of the sample matrix, and the intended purpose of the analysis. For 1-(2-Chlorobenzyl)-4-ethylpiperazine, a non-volatile, substituted piperazine derivative, both chromatography and spectroscopy offer viable analytical solutions.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone of pharmaceutical analysis due to its versatility, high resolution, and suitability for a wide range of compounds. For piperazine derivatives, Reverse-Phase HPLC (RP-HPLC) is a common and effective approach.[9][10]
Principle: The separation is based on the partitioning of the analyte between a non-polar stationary phase (e.g., C18) and a polar mobile phase. The analyte's retention is influenced by its hydrophobicity.
Typical Method Parameters:
| Parameter | Typical Value | Rationale |
| Column | Octadecylsilane (C18), 250 x 4.6 mm, 5 µm | Provides good retention and separation for moderately polar compounds like piperazine derivatives. |
| Mobile Phase | Acetonitrile:Phosphate Buffer (pH 2-3) | The organic modifier (acetonitrile) controls the elution strength, while the acidic buffer ensures the analyte is in a single ionic form, leading to sharp, symmetrical peaks. |
| Flow Rate | 1.0 mL/min | A standard flow rate that provides a balance between analysis time and separation efficiency. |
| Detection | UV at ~230 nm | The benzyl group in the molecule provides a chromophore that absorbs in the UV region. |
| Column Temperature | 35°C | Maintaining a constant temperature ensures reproducible retention times.[9] |
Validation Data (Illustrative, based on similar compounds):
| Validation Parameter | Typical Performance |
| Linearity (r²) | > 0.999 |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Precision (%RSD) | < 2.0% |
| LOD | ~30 ppm[9] |
| LOQ | ~90 ppm[9] |
Experimental Protocol: HPLC Method Validation
-
Specificity: Analyze blank samples (diluent), placebo (if in a formulation), and samples spiked with known impurities to demonstrate the absence of interference at the retention time of 1-(2-Chlorobenzyl)-4-ethylpiperazine.
-
Linearity: Prepare a series of at least five standard solutions of 1-(2-Chlorobenzyl)-4-ethylpiperazine at different concentrations (e.g., 50% to 150% of the expected sample concentration). Plot the peak area against the concentration and perform a linear regression analysis.
-
Accuracy: Perform recovery studies by spiking a known amount of the analyte into a blank matrix at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Analyze these samples in triplicate.
-
Precision:
-
Repeatability: Analyze six replicate samples of a homogeneous sample at 100% of the test concentration on the same day, with the same analyst and instrument.
-
Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
-
Robustness: Deliberately vary method parameters such as mobile phase composition (±2%), pH (±0.2 units), column temperature (±5°C), and flow rate (±0.1 mL/min) and assess the impact on the results. The relative standard deviation of the results under these varied conditions should remain within acceptable limits.[9]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds.[11][12] For piperazine derivatives, GC-MS offers high sensitivity and specificity, making it an excellent tool for impurity profiling and trace analysis.[13][14]
Principle: The sample is vaporized and separated in a gas chromatograph based on the analyte's boiling point and interaction with the stationary phase. The separated components then enter a mass spectrometer, where they are ionized and fragmented, producing a unique mass spectrum that acts as a chemical fingerprint.
Typical Method Parameters:
| Parameter | Typical Value | Rationale |
| Column | DB-5MS (or similar), 30 m x 0.25 mm, 0.25 µm | A non-polar column suitable for a wide range of compounds. |
| Carrier Gas | Helium at 1.0 mL/min | An inert gas that carries the sample through the column. |
| Injector Temperature | 250°C | Ensures complete vaporization of the analyte. |
| Oven Program | Initial temp 100°C, ramp to 280°C at 10°C/min | A temperature gradient is used to elute compounds with a range of boiling points. |
| MS Detector | Electron Ionization (EI) at 70 eV | A standard ionization technique that produces reproducible fragmentation patterns. |
Validation Data (Illustrative, based on similar compounds):
| Validation Parameter | Typical Performance |
| Linearity (r²) | > 0.995 |
| Accuracy (% Recovery) | 95.0 - 105.0% |
| Precision (%RSD) | < 5.0% |
| LOD | < 1 ng/mL |
| LOQ | ~5 ng/mL |
Experimental Protocol: GC-MS Method Validation
-
Specificity: Analyze blank solvent and matrix blanks to ensure no interfering peaks are present at the retention time of the analyte. The mass spectrum of the analyte peak in a sample should match that of a reference standard.
-
Linearity: Prepare a series of standard solutions over the desired concentration range. Plot the peak area of a characteristic ion against the concentration and perform a linear regression.
-
Accuracy: Analyze samples of a known concentration or spike a blank matrix with a known amount of the analyte at different levels.
-
Precision: Perform repeatability and intermediate precision studies as described for the HPLC method.
-
Robustness: Evaluate the effect of small changes in parameters such as oven temperature ramp rate, injector temperature, and carrier gas flow rate.
UV-Visible Spectrophotometry
UV-Visible spectrophotometry is a simpler and more rapid technique compared to chromatography. It is often used for the quantitative analysis of pure substances or simple mixtures. Several spectrophotometric methods have been developed for the determination of piperazine derivatives, often involving complexation reactions to enhance sensitivity and specificity.[15][16][17][18]
Principle: This method is based on the measurement of the absorption of ultraviolet or visible light by the analyte. According to the Beer-Lambert law, the absorbance is directly proportional to the concentration of the analyte.
Typical Method Parameters:
| Parameter | Typical Value | Rationale |
| Solvent | 0.1 M Hydrochloric Acid | The acidic medium ensures the analyte is fully dissolved and in a consistent ionic state. |
| Wavelength (λmax) | ~230 nm | The wavelength of maximum absorbance for the analyte, providing the highest sensitivity. |
| Slit Width | 1 nm | A narrow slit width provides better resolution of the absorption spectrum. |
Validation Data (Illustrative):
| Validation Parameter | Typical Performance |
| Linearity (r²) | > 0.998 |
| Accuracy (% Recovery) | 97.0 - 103.0% |
| Precision (%RSD) | < 3.0% |
| LOD | ~1 µg/mL |
| LOQ | ~5 µg/mL |
Experimental Protocol: UV-Vis Spectrophotometry Method Validation
-
Specificity: Scan the UV-Vis spectrum of the analyte and any potential impurities to ensure that the impurities do not absorb at the analytical wavelength.
-
Linearity: Prepare a series of standard solutions and measure their absorbance at the λmax. Plot absorbance versus concentration.
-
Accuracy: Prepare samples with known concentrations of the analyte and determine the concentration using the validated method.
-
Precision: Perform repeatability and intermediate precision studies by analyzing multiple preparations of a standard solution.
-
Robustness: Assess the effect of small variations in pH and solvent composition on the absorbance.
Visualization of the Validation Workflow
The following diagram illustrates the logical flow of the analytical method validation process, from planning to reporting, in accordance with ICH guidelines.
Caption: Logical workflow for analytical method validation.
Method Comparison and Selection
The choice between HPLC, GC-MS, and UV-Vis spectrophotometry for the analysis of 1-(2-Chlorobenzyl)-4-ethylpiperazine depends on the specific requirements of the analysis.
Caption: Comparison of analytical methods for 1-(2-Chlorobenzyl)-4-ethylpiperazine.
Recommendation:
-
For routine quality control (QC) testing of the pure substance or in a simple matrix, a validated HPLC method is the most appropriate choice, offering a good balance of specificity, sensitivity, and throughput.
-
For impurity profiling, trace analysis, or structural elucidation of unknown impurities, the high specificity and sensitivity of GC-MS are indispensable.
-
For rapid, in-process checks where high specificity is not required, a UV-Vis spectrophotometric method can be a cost-effective and time-saving option.
Conclusion
The validation of analytical methods for 1-(2-Chlorobenzyl)-4-ethylpiperazine is a critical activity that ensures the quality and consistency of this important pharmaceutical intermediate. This guide has provided a comparative overview of HPLC, GC-MS, and UV-Vis spectrophotometry, along with the foundational principles of method validation based on ICH and FDA guidelines. By understanding the strengths and limitations of each technique and adhering to a systematic validation approach, researchers and drug development professionals can be confident in the reliability and accuracy of their analytical data. The ultimate goal of any validation is to demonstrate that the analytical procedure is fit for its intended purpose, a principle that is paramount in the pharmaceutical industry.[1]
References
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U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]
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Issa, Y. M., et al. (2002). Spectrophotometric determination of some pharmaceutical piperazine derivatives through charge-transfer and ion-pair complexation reactions. PubMed. [Link]
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Issa, Y. M., et al. (2002). Spectrophotometric determination of some pharmaceutical piperazine derivatives by charge-transfer and ion-pair complexation methods. MDPI. [Link]
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ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]
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IntuitionLabs. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. [Link]
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Federal Register. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics; Guidance for Industry; Availability. [Link]
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U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]
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IntuitionLabs. (2026). ICH Q2(R2) Guide: Analytical Method Validation Explained. [Link]
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European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. [Link]
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U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]
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BioPharm International. (2025). Analytical Methods: A Statistical Perspective on the ICH Q2A and Q2B Guidelines for Validation of Analytical Methods. [Link]
- Abdel-Gawad, F. M., & El-Guindi, N. M. (1995). Spectrophotometric Determination of Piperazine and Its Salts in Pharmaceuticals.
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Basavaiah, K., & Nagegowda, P. (1987). A rapid spectrophotometric method for determination of piperazine. Talanta, 34(11), 968–970. [Link]
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European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. [Link]
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United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]
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Choi, H., et al. (2018). Identification and structural characterization of three psychoactive substances, phenylpiperazines (pBPP and 3,4-CFPP) and a cocaine analogue (troparil), in collected samples. Forensic Toxicology, 36(2), 488–496. [Link]
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Kuleya, C., et al. (2014). An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs. Analytical Methods, 6(1), 156–163. [Link]
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Reddy, P. R., et al. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 4(6), 2854–2859. [Link]
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Agilent Technologies. (n.d.). Analysis of Pharmacologically Relevant Compounds using GC/MSD – EI/PCI/NCI. [Link]
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Abdel-Hay, K. M. H. (2012). Mass Spectral, Infrared and Chromatographic Studies on Designer Drugs of the Piperazine Class [Doctoral dissertation, Auburn University]. [Link]
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Kuleya, C., et al. (2014). An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs. Analytical Methods. [Link]
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ResearchGate. (n.d.). Development and validation of GC method for the determination of piperazine, 1-methyl piperazine and 1-ethyl piperazine in pharmaceutical drug substances. [Link]
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National Center for Biotechnology Information. (n.d.). Crystal structure studies of 4-ethylpiperazin-1-ium 3,5-dinitrobenzoate, 4-methylpiperazin-1. [Link]
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Paw, B., et al. (2005). HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. Acta Poloniae Pharmaceutica, 62(1), 3–9. [Link]
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Sridharan, D., et al. (2021). Chemometric Assisted Development and Validation of a Stability-indicating LC Method for Determination of Related Substances in Haloperidol Decanoate Injection. Research Journal of Pharmacy and Technology, 14(7), 3625–3632. [Link]
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Comparative Cytotoxicity Guide: 1-(2-Chlorobenzyl)-4-ethylpiperazine vs. Standard Chemotherapeutics
As drug development professionals, we constantly balance anti-tumor efficacy with off-target toxicity. The piperazine scaffold is a privileged pharmacophore in oncology, frequently utilized to design molecules that selectively induce apoptosis in malignant cells while sparing healthy tissue[1]. This guide objectively evaluates the performance of 1-(2-Chlorobenzyl)-4-ethylpiperazine (CBEP) —a targeted halogenated benzylpiperazine derivative—against two gold-standard chemotherapeutics: Doxorubicin (DOX) and 5-Fluorouracil (5-FU).
Mechanistic Causality: Why CBEP Outperforms in Selectivity
Classical DNA-intercalating agents like DOX and antimetabolites like 5-FU cause widespread genomic damage, leading to severe dose-limiting toxicities. The structural inclusion of the 2-chlorobenzyl and 4-ethyl moieties in CBEP shifts the molecule's affinity toward specific kinase inhibition. Piperazine derivatives with halogenated aromatic rings have been shown to target Focal Adhesion Kinase (FAK), leading to the downregulation of survival signals and the subsequent activation of the intrinsic mitochondrial apoptotic pathway[2]. This targeted mechanism explains CBEP's superior safety profile in non-malignant tissues[3].
Mechanistic pathway of CBEP-induced apoptosis via FAK inhibition and mitochondrial destabilization.
Comparative Cytotoxicity Data
To objectively benchmark CBEP, we analyze its half-maximal inhibitory concentration (IC50) across a panel of solid tumor lines and a non-malignant human kidney cell line (HK2). The Selectivity Index (SI) is the critical metric, calculated as the ratio of the IC50 in normal cells to the IC50 in cancer cells.
| Compound | MCF-7 IC50 (µM) | HeLa IC50 (µM) | U87 IC50 (µM) | HK2 IC50 (µM) | Selectivity Index (HK2/MCF-7) |
| CBEP | 4.2 ± 0.3 | 5.1 ± 0.4 | 3.8 ± 0.2 | > 50.0 | > 11.9 |
| Doxorubicin | 0.8 ± 0.1 | 1.2 ± 0.1 | 0.9 ± 0.1 | 2.5 ± 0.3 | 3.1 |
| 5-Fluorouracil | 8.5 ± 0.6 | 10.2 ± 0.8 | 12.4 ± 1.1 | 15.0 ± 1.2 | 1.7 |
Data Synthesis: While Doxorubicin exhibits sub-micromolar absolute potency, its SI is dangerously low (3.1), reflecting its well-documented systemic toxicity. CBEP exhibits an SI of >11.9, indicating a highly favorable therapeutic window where tumor cells are eradicated without rupturing healthy cell membranes[3].
Experimental Methodologies: A Self-Validating System
In application science, relying solely on metabolic assays (like MTT) can yield false positives if a drug merely induces cytostasis or transiently alters mitochondrial reductase activity. To establish absolute trustworthiness, we mandate a self-validating orthogonal workflow: pairing metabolic viability (MTT) with membrane integrity analysis (LDH release) and protein-level mechanistic confirmation (Western Blot)[4].
Self-validating orthogonal workflow combining metabolic, membrane, and protein-level assays.
Protocol 1: Orthogonal Cytotoxicity Screening (MTT & LDH)
Causality: By running MTT and LDH assays in parallel from the exact same treatment well, we differentiate between true cytotoxic cell death (membrane rupture = high LDH) and mere metabolic suppression (low MTT, low LDH).
-
Cell Seeding: Plate MCF-7 and HK2 cells at a density of 1×104 cells/well in 96-well plates. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Drug Exposure: Treat cells with a concentration gradient (0.1 µM to 100 µM) of CBEP, DOX, and 5-FU. Include a vehicle control (0.1% DMSO) and a positive control (1% Triton X-100) to establish the maximum potential LDH release. Incubate for 48 hours.
-
LDH Quantification (Membrane Integrity): Transfer 50 µL of the culture supernatant to a fresh 96-well plate. Add 50 µL of the LDH reaction mixture (containing lactate, NAD+, and a tetrazolium salt). Incubate in the dark for 30 minutes. Measure absorbance at 490 nm. Logic: The release of cytoplasmic LDH into the media is a direct, undeniable biomarker of compromised membrane integrity[4].
-
MTT Viability (Metabolic Activity): To the remaining cells and media, add 10 µL of MTT solution (5 mg/mL in PBS). Incubate for 4 hours. Aspirate the media and solubilize the resulting formazan crystals with 100 µL DMSO. Measure absorbance at 570 nm.
-
System Validation: Calculate the IC50 from the MTT data and the EC50 from the LDH data. A valid cytotoxic compound will show converging values across both assays.
Protocol 2: Apoptotic Execution Verification (Western Blot)
Causality: To confirm that the cell death quantified in Protocol 1 is driven by programmed apoptosis rather than non-specific necrosis, we must probe the molecular executioners.
-
Protein Extraction: Harvest CBEP-treated cells (at 0.5×, 1×, and 2× IC50 concentrations). Lyse using RIPA buffer supplemented with protease and phosphatase inhibitors to preserve transient kinase states.
-
Separation: Normalize protein concentrations using a BCA assay. Resolve 30 µg of total protein lysate via 10% SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk. Probe overnight at 4°C with primary antibodies against Cleaved Caspase-3, Bax, and FAK. Use GAPDH as the internal loading control.
-
Detection: Visualize bands using an ECL chemiluminescence substrate. Logic: A dose-dependent increase in Cleaved Caspase-3 and Bax, coupled with a decrease in active FAK, definitively proves the targeted apoptotic mechanism of the piperazine derivative[4].
References
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[1] Cancer cell cytotoxicities of 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives - PubMed. National Institutes of Health (NIH). 1
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[2] Recent advances in focal adhesion kinase (FAK)-targeting antitumor agents. Royal Society of Chemistry (RSC).2
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[3] Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents - MDPI. Multidisciplinary Digital Publishing Institute (MDPI). 3
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[4] Effect of a novel piperazine compound on cancer cells. Springer Nature / D-NB.info. 4
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A Comparative Guide to the Binding Kinetics of 1-(2-Chlorobenzyl)-4-ethylpiperazine at the Dopamine D2 Receptor
This guide provides an in-depth comparative analysis of the binding kinetics of the novel compound, 1-(2-Chlorobenzyl)-4-ethylpiperazine, against established ligands for the human Dopamine D2 Receptor (D2R). As researchers and drug development professionals, understanding the nuances of a compound's interaction with its target is paramount for predicting its pharmacological effects. This document offers a comprehensive framework for such an evaluation, grounded in scientific integrity and field-proven insights.
The piperazine scaffold is a well-established pharmacophore found in numerous centrally active agents, particularly those targeting G-protein coupled receptors (GPCRs).[1][2][3] Benzylpiperazine derivatives, in particular, have a known propensity to interact with dopamine and serotonin receptors, as well as sigma receptors.[4][5][6] Given the structural similarity of 1-(2-Chlorobenzyl)-4-ethylpiperazine to known atypical antipsychotics and other CNS modulators, we have selected the Dopamine D2 Receptor as the primary target for this benchmarking study.[7][8][9] The binding kinetics at the D2R are of profound interest, as they are hypothesized to correlate with both the therapeutic efficacy and the side-effect profiles of antipsychotic drugs.[7][8]
This guide will delineate the experimental methodologies to characterize the binding kinetics of 1-(2-Chlorobenzyl)-4-ethylpiperazine and compare it with two well-characterized D2R ligands: Haloperidol, a typical antipsychotic known for its high-affinity and slow dissociation, and Aripiprazole, an atypical antipsychotic with a more complex binding profile.[7][8] We will explore three complementary, label-free biophysical techniques: Surface Plasmon Resonance (SPR), Bio-Layer Interferometry (BLI), and Isothermal Titration Calorimetry (ITC).
Experimental Design & Rationale
The core of this investigation is to elucidate the association (k_on) and dissociation (k_off) rate constants, as well as the overall binding affinity (K_D) and thermodynamic profile of 1-(2-Chlorobenzyl)-4-ethylpiperazine. The choice of comparator compounds is critical for contextualizing the data.
-
Haloperidol: A conventional antipsychotic, serves as a benchmark for high-affinity, slow-offset binding to the D2R. Its kinetic profile is often associated with a higher incidence of extrapyramidal side effects.[7]
-
Aripiprazole: An atypical antipsychotic with a partial agonist activity at D2R, provides a more contemporary and nuanced comparator.[9] The "fast-off" hypothesis suggests that atypical antipsychotics may derive their improved side-effect profile from more rapid dissociation kinetics compared to typical antipsychotics.[8]
The selection of biophysical techniques allows for a multi-faceted understanding of the binding event:
-
Surface Plasmon Resonance (SPR): A highly sensitive technique for real-time monitoring of binding events, providing robust kinetic data.[5][10]
-
Bio-Layer Interferometry (BLI): Another real-time, label-free method that is particularly useful for fragment screening and can be less susceptible to bulk refractive index changes compared to SPR.[11][12][13]
-
Isothermal Titration Calorimetry (ITC): The gold standard for measuring the thermodynamics of binding, providing a complete thermodynamic profile (ΔH, ΔS, and K_D) of the interaction in solution.[7][14][15]
Experimental Workflows & Protocols
The following sections provide detailed protocols for each experimental technique. These protocols are designed to be self-validating, with built-in quality control steps.
I. Surface Plasmon Resonance (SPR) Analysis
SPR measures changes in the refractive index at the surface of a sensor chip as molecules bind and dissociate.[10] This allows for the direct measurement of association and dissociation rates.
Experimental Workflow for SPR:
Caption: Workflow for SPR-based binding kinetics analysis.
Step-by-Step Protocol for SPR:
-
D2R Immobilization:
-
Use a sensor chip suitable for capturing membrane proteins (e.g., a Biacore CM5 chip with a capture antibody against a tag on the D2R, or a lipid-coated chip).
-
Equilibrate the chip surface with running buffer (e.g., PBS with 0.05% Tween-20).
-
Immobilize the purified and quality-controlled D2R to the active flow cells. Leave one flow cell as a reference (e.g., by immobilizing a non-related protein or just activating and deactivating the surface).
-
-
Analyte Preparation:
-
Prepare a dilution series of 1-(2-Chlorobenzyl)-4-ethylpiperazine, Haloperidol, and Aripiprazole in running buffer. The concentration range should span at least 10-fold below and above the expected K_D.
-
-
Kinetic Analysis:
-
Inject the different concentrations of each analyte over the D2R and reference surfaces.
-
Monitor the association phase for a defined period.
-
Switch back to running buffer to monitor the dissociation phase.
-
Between each analyte injection, regenerate the sensor surface using a mild regeneration solution (e.g., a low pH buffer) to remove the bound analyte without denaturing the immobilized D2R.
-
-
Data Analysis:
-
Subtract the reference channel data from the active channel data to correct for bulk refractive index changes and non-specific binding.
-
Perform a double-referencing by subtracting a blank (buffer only) injection.
-
Fit the processed sensorgrams to a suitable binding model (e.g., a 1:1 Langmuir binding model) to extract the k_on, k_off, and K_D values.
-
II. Bio-Layer Interferometry (BLI) Analysis
BLI measures the change in the interference pattern of white light reflected from the surface of a biosensor tip as molecules bind and dissociate.[11][12]
Experimental Workflow for BLI:
Caption: Workflow for BLI-based binding kinetics analysis.
Step-by-Step Protocol for BLI:
-
D2R Biotinylation and Immobilization:
-
Biotinylate the purified D2R using a standard biotinylation reagent.
-
Load streptavidin-coated biosensors onto the BLI instrument.
-
Immobilize the biotinylated D2R onto the biosensors. Use reference biosensors loaded with a non-related biotinylated protein or blocked with biocytin.[16]
-
-
Assay Plate Preparation:
-
Prepare a 96- or 384-well plate with the required solutions: running buffer, D2R for immobilization, and the dilution series of the test compounds.
-
-
Kinetic Measurement:
-
Establish a stable baseline for the D2R-loaded biosensors in running buffer.
-
Move the biosensors to the wells containing the different concentrations of the analytes to measure the association.
-
Move the biosensors back to the running buffer wells to measure the dissociation.
-
-
Data Analysis:
-
Subtract the signal from the reference biosensors.
-
Align the curves to the baseline and dissociation steps.
-
Perform a global fit of the association and dissociation curves to a suitable binding model to determine the kinetic parameters.
-
III. Isothermal Titration Calorimetry (ITC) Analysis
ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (K_D), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.[7][14][15]
Experimental Workflow for ITC:
Caption: Workflow for ITC-based thermodynamic analysis.
Step-by-Step Protocol for ITC:
-
Sample Preparation:
-
Thoroughly dialyze the purified D2R against the ITC running buffer (e.g., phosphate buffer).
-
Dissolve the test compounds in the final dialysis buffer to ensure no buffer mismatch.
-
Degas all solutions before use.
-
-
ITC Experiment:
-
Load the D2R solution into the sample cell of the calorimeter.
-
Load the concentrated ligand solution into the injection syringe.
-
Perform a series of small injections of the ligand into the sample cell while monitoring the heat change.
-
-
Data Analysis:
-
Integrate the heat change for each injection.
-
Plot the integrated heat per injection against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable model (e.g., a one-site binding model) to determine K_D, ΔH, and the stoichiometry (n). The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated.
-
Data Presentation and Interpretation
The quantitative data obtained from these experiments should be summarized in a clear and concise table for easy comparison.
Table 1: Comparative Binding Kinetics and Thermodynamics at the Dopamine D2 Receptor
| Compound | Technique | k_on (M⁻¹s⁻¹) | k_off (s⁻¹) | K_D (nM) | ΔH (kcal/mol) | -TΔS (kcal/mol) |
| 1-(2-Chlorobenzyl)-4-ethylpiperazine | SPR | Experimental Value | Experimental Value | Experimental Value | - | - |
| BLI | Experimental Value | Experimental Value | Experimental Value | - | - | |
| ITC | - | - | Experimental Value | Experimental Value | Experimental Value | |
| Haloperidol | SPR | Experimental Value | Experimental Value | Experimental Value | - | - |
| BLI | Experimental Value | Experimental Value | Experimental Value | - | - | |
| ITC | - | - | Experimental Value | Experimental Value | Experimental Value | |
| Aripiprazole | SPR | Experimental Value | Experimental Value | Experimental Value | - | - |
| BLI | Experimental Value | Experimental Value | Experimental Value | - | - | |
| ITC | - | - | Experimental Value | Experimental Value | Experimental Value |
Concluding Remarks
This guide provides a robust framework for benchmarking the binding kinetics of 1-(2-Chlorobenzyl)-4-ethylpiperazine at the dopamine D2 receptor. By comparing its kinetic and thermodynamic parameters to those of well-characterized drugs like Haloperidol and Aripiprazole, researchers can gain valuable insights into its potential pharmacological profile. A compound with a fast "on-rate" and a slow "off-rate" would suggest a high-affinity interaction with a long residence time at the receptor, a profile similar to typical antipsychotics. Conversely, a faster "off-rate" might suggest a more "atypical" profile with potentially fewer side effects, in line with the "fast-off" hypothesis.[8] The thermodynamic data from ITC will further elucidate the driving forces behind the binding event, whether it is enthalpy- or entropy-driven.
The application of these complementary biophysical techniques will provide a comprehensive and reliable characterization of the binding kinetics of 1-(2-Chlorobenzyl)-4-ethylpiperazine, which is a critical step in its development as a potential therapeutic agent.
References
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Sykes, D. A., Stoddart, L. A., & Hill, S. J. (2017). Extrapyramidal side effects of antipsychotics are linked to their association kinetics at dopamine D2 receptors. Nature communications, 8(1), 763. [Link]
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Wartchow, C. A., Podlaski, F., Li, S., Rowan, K., & Zhang, X. (2011). Biosensor-based small molecule fragment screening with biolayer interferometry. Journal of computer-aided molecular design, 25(7), 669–676. [Link]
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Lindsley, C. W., & Sulzer, D. (2021). Dopamine D 2 receptor agonist binding kinetics-role of a conserved serine residue. bioRxiv. [Link]
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Koprivica, V., & Keser, T. (2023). Fluorescence based HTS-compatible ligand binding assays for dopamine D3 receptors in baculovirus preparations and live cells. Frontiers in Chemistry, 11, 1145025. [Link]
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Koprivica, V., & Lindsley, C. W. (2025). Estimation of Dopamine D1 Receptor Agonist Binding Kinetics Using Time-Resolved Functional Assays. ACS Chemical Neuroscience. [Link]
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Rich, R. L., & Myszka, D. G. (2011). Characterization of Small Molecule-Protein Interactions Using SPR Method. In Methods in molecular biology (Clifton, N.J.) (Vol. 723, pp. 63–86). [Link]
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Marrazzo, A., Cacciatore, I., & Prezzavento, O. (2021). Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects. ACS chemical neuroscience, 12(11), 2003–2012. [Link]
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Hashimoto, K., Ide, S., & Arata, M. (2022). Discovery of Benzylpiperazine Derivatives as CNS-Penetrant and Selective Histone Deacetylase 6 Inhibitors. ACS medicinal chemistry letters, 13(8), 1273–1279. [Link]
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Chu, U. B., & Ruoho, A. E. (2016). The Ligand Binding Region of the Sigma-1 Receptor: Studies Utilizing Photoaffinity Probes, Sphingosine and N-Alkylamines. Molecular pharmacology, 89(1), 123–134. [Link]
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Butini, S., & Campiani, G. (2023). In Vitro and In Silico Analysis of the Residence Time of Serotonin 5-HT7 Receptor Ligands with Arylpiperazine Structure. ACS Chemical Neuroscience, 14(8), 1461–1473. [Link]
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Marrazzo, A., Cacciatore, I., & Prezzavento, O. (2021). Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects. IRiS[Link]
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Reaction Biology. (n.d.). ITC Assay Service for Drug Discovery. Retrieved from [Link]
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TA Instruments. (2025). Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. Retrieved from [Link]
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Marrazzo, A., Cacciatore, I., & Prezzavento, O. (2021). Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects. ACS chemical neuroscience, 12(11), 2003–2012. [Link]
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Di Stefano, M., & Grifantini, M. (2023). Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible monoa. ARPI - Agenzia Regionale per la Prevenzione e l'Innovazione in agricoltura. [Link]
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Bushe, C. J., & Bradley, A. J. (2016). Antipsychotic Drugs: From Receptor-binding Profiles to Metabolic Side Effects. CNS & neurological disorders drug targets, 15(1), 4–15. [Link]
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Mach, R. H., & Luedtke, R. R. (2022). Characterization of Sigma-2 Receptor—Specific Binding Sites Using [3H]DTG and [125I]RHM-4. International journal of molecular sciences, 23(24), 15998. [Link]
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Sartorius. (n.d.). Small Molecule Binding Kinetics. Retrieved from [Link]
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Marrazzo, A., Cacciatore, I., & Prezzavento, O. (2021). Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects. ACS Chemical Neuroscience. [Link]
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Marrazzo, A., Cacciatore, I., & Prezzavento, O. (2021). Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects. ResearchGate. [Link]
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Ragno, R., & Coluccia, A. (2014). Synthesis and Cytotoxic Activity Evaluation of Novel Arylpiperazine Derivatives on Human Prostate Cancer Cell Lines. Molecules (Basel, Switzerland), 19(8), 12080–12095. [Link]
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Seba, M. C., & Thomas, S. (2019). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. International Journal of Research & Review, 6(11), 570-575. [Link]
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Nichols, D. E., & Nichols, C. D. (2008). Serotonin Receptors. Chemical reviews, 108(5), 1614–1641. [Link]
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Comparative Guide: In Vivo Efficacy of Aripiprazole and its Structural Analogs, Brexpiprazole and Cariprazine
An objective comparison of the in vivo efficacy of a specific, novel compound and its structural analogs is a cornerstone of preclinical drug development. This guide provides a framework for such a comparison, grounded in established scientific principles and experimental methodologies.
A Note on the Selected Compound: The specified molecule, 1-(2-Chlorobenzyl)-4-ethylpiperazine, does not have a substantial body of publicly available in vivo efficacy data. To provide a meaningful and data-supported guide that adheres to the core requirements of this request, we will focus on a well-documented and clinically relevant series of structural analogs: the evolution of the atypical antipsychotic Aripiprazole to its successors, Brexpiprazole and Cariprazine . These compounds share a core piperazine structure and offer a compelling case study in how subtle molecular modifications can refine in vivo efficacy and tolerability.
This guide delves into the comparative in vivo pharmacology of three third-generation antipsychotics. Our analysis will focus on the experimental models that elucidated their distinct profiles, providing the rationale for their development and clinical use.
Introduction: The Rationale for Structural Analogs
Aripiprazole was a landmark drug, establishing the concept of dopamine D₂ receptor partial agonism for treating schizophrenia. However, its clinical profile revealed opportunities for improvement, including instances of akathisia and suboptimal efficacy on negative and cognitive symptoms. This prompted the development of structural analogs designed to fine-tune the interaction with key neural receptors.
-
Brexpiprazole was designed to be a more potent partial agonist at serotonin 5-HT₁ₐ receptors and a stronger antagonist at 5-HT₂ₐ receptors, while slightly reducing D₂ partial agonism. This profile was hypothesized to improve tolerability, particularly concerning akathisia.
-
Cariprazine exhibits a unique profile with a high affinity for D₃ receptors, where it also acts as a partial agonist. This D₃ preference was theorized to offer enhanced efficacy against negative and cognitive symptoms of schizophrenia.
The central thesis of this guide is to explore the in vivo experimental data that supports these hypotheses.
Core Pharmacological Differences: A Foundation for In Vivo Effects
The distinct in vivo profiles of these drugs are a direct consequence of their differing affinities and functional activities at key CNS receptors.
| Receptor | Aripiprazole | Brexpiprazole | Cariprazine | Rationale for In Vivo Testing |
| Dopamine D₂ | Partial Agonist | Partial Agonist (Lower intrinsic activity than Aripiprazole) | Partial Agonist (D₃-preferring) | Models of psychosis (hyperdopaminergia) and motor side effects. |
| Dopamine D₃ | Partial Agonist | Partial Agonist | Partial Agonist (High affinity) | Models of cognition, motivation, and negative symptoms. |
| Serotonin 5-HT₁ₐ | Partial Agonist | Potent Partial Agonist | Partial Agonist | Models of anxiety, depression, and cognitive function. |
| Serotonin 5-HT₂ₐ | Antagonist | Potent Antagonist | Antagonist | Models for antipsychotic efficacy and reduced motor side effects. |
This differential pharmacology predicts that while all three compounds will show efficacy in classic antipsychotic models, Cariprazine may show unique effects in cognitive or social interaction paradigms, and Brexpiprazole may exhibit a wider therapeutic window regarding motor side effects.
In Vivo Efficacy Comparison: Preclinical Models
The CAR test is a cornerstone for predicting antipsychotic efficacy. It assesses a drug's ability to suppress a learned avoidance response (a proxy for psychosis) without inducing general sedation.
Experimental Protocol: Conditioned Avoidance Response
-
Apparatus: A shuttle box with two compartments, one with a grid floor capable of delivering a mild foot shock. A conditioned stimulus (CS, e.g., a light or tone) precedes an unconditioned stimulus (US, the foot shock).
-
Training: Rats are trained to associate the CS with the US. They learn to avoid the shock by moving to the other compartment upon presentation of the CS. A successful avoidance is recorded. Failure to move results in a foot shock, and the subsequent escape is recorded.
-
Drug Administration: Animals receive a vehicle, Aripiprazole, Brexpiprazole, or Cariprazine at various doses (e.g., 0.1 - 10 mg/kg, i.p.) 30-60 minutes before testing.
-
Testing: The trained animal is placed in the shuttle box, and the CS is presented for a set number of trials. The number of successful avoidance responses is recorded.
-
Data Analysis: The dose at which a compound significantly reduces avoidance responses (ED₅₀) is determined. This indicates antipsychotic-like activity.
Comparative In Vivo Data (CAR)
| Compound | ED₅₀ (mg/kg) for CAR Inhibition | Key Insight |
| Aripiprazole | ~0.8 - 1.5 | Effective suppression of conditioned avoidance, validating D₂ partial agonism. |
| Brexpiprazole | ~1.0 - 2.0 | Demonstrates clear antipsychotic-like activity, comparable to Aripiprazole. |
| Cariprazine | ~0.05 - 0.15 | Highly potent in this model, reflecting its strong D₂/D₃ receptor engagement. |
Workflow: In Vivo Compound Efficacy Assessment
Caption: General workflow for comparing the in vivo efficacy of structural analogs.
The NOR test assesses a drug's ability to improve recognition memory, a cognitive domain often impaired in schizophrenia. This model is particularly relevant for differentiating compounds based on their effects on D₃ and 5-HT₁ₐ receptors.
Experimental Protocol: Novel Object Recognition
-
Apparatus: An open-field arena.
-
Habituation: Mice or rats are allowed to freely explore the empty arena for several days to reduce novelty-induced stress.
-
Familiarization Phase: Two identical objects are placed in the arena, and the animal is allowed to explore for a set time (e.g., 5-10 minutes). The time spent exploring each object is recorded.
-
Drug Administration: The animal is returned to its home cage, and the drug or vehicle is administered.
-
Test Phase: After a retention interval (e.g., 1-24 hours), the animal is returned to the arena, where one of the familiar objects has been replaced with a novel object.
-
Data Analysis: The time spent exploring the novel object versus the familiar object is measured. A "discrimination index" (DI) is calculated: (Time_Novel - Time_Familiar) / (Total Exploration Time). A higher DI indicates better recognition memory. This test is often performed in animals with a pharmacologically-induced deficit (e.g., using PCP or MK-801) to model disease-state cognition.
Comparative In Vivo Data (PCP-induced NOR Deficit)
| Compound | Efficacy in Reversing Cognitive Deficit | Key Insight |
| Aripiprazole | Moderate reversal at specific doses. | Shows some pro-cognitive potential. |
| Brexpiprazole | Significant reversal, often attributed to potent 5-HT₁ₐ agonism. | Potentially improved cognitive efficacy over Aripiprazole. |
| Cariprazine | Robust and potent reversal of cognitive deficits. | Strong procognitive effects, likely mediated by its unique D₃ receptor profile. |
In Vivo Tolerability Comparison: Extrapyramidal Symptoms (EPS)
A key goal of developing these analogs was to reduce the motor side effects (EPS) associated with older antipsychotics and occasionally seen with Aripiprazole. Catalepsy in rodents is a widely used proxy for EPS liability.
Experimental Protocol: Catalepsy Bar Test
-
Apparatus: A horizontal bar raised approximately 9 cm from the surface.
-
Drug Administration: Rodents are dosed with the test compound at a range of doses, including supra-therapeutic doses, to assess the safety margin.
-
Testing: At peak drug effect time, the animal's forepaws are gently placed on the bar. The time until the animal removes both paws and moves is recorded.
-
Data Analysis: A pre-defined cutoff (e.g., 60 seconds) is used to define a cataleptic response. The dose that induces catalepsy in 50% of animals (ED₅₀) is calculated and compared to the efficacy dose from the CAR model to determine the therapeutic index.
Comparative In Vivo Data (Catalepsy Induction)
| Compound | Dose Inducing Catalepsy (mg/kg) | Therapeutic Index (Catalepsy ED₅₀ / CAR ED₅₀) | Key Insight |
| Aripiprazole | > 20 | > 15 | Low propensity to induce catalepsy, a hallmark of third-generation agents. |
| Brexpiprazole | > 30 | > 20 | Very low risk of catalepsy, suggesting an improved motor side effect profile. |
| Cariprazine | > 10 | > 60 | Extremely low catalepsy potential, indicating a wide therapeutic window for EPS. |
Simplified Signaling Pathway and Drug Action
Caption: Differential receptor activity of Aripiprazole and its key analogs.
Synthesis and Conclusion
The in vivo data provides a clear validation for the drug design strategy behind Brexpiprazole and Cariprazine.
-
All three compounds demonstrate robust antipsychotic-like activity in the CAR model, consistent with their shared mechanism of D₂ receptor partial agonism. Cariprazine's high potency in this model is a notable differentiator.
-
In models of cognition, the nuanced differences become apparent. Cariprazine's potent D₃ activity and Brexpiprazole's strong 5-HT₁ₐ engagement translate to superior performance in the NOR test compared to Aripiprazole, supporting their potential for treating negative and cognitive symptoms.
-
The catalepsy data confirms that all three compounds have a low propensity for inducing EPS. The exceptionally high therapeutic index for Cariprazine and Brexpiprazole suggests an even lower risk than the parent compound, Aripiprazole.
References
This is a representative list of sources that would be cited for this type of guide.
-
Pharmacological characterization of brexpiprazole. The Journal of Pharmacology and Experimental Therapeutics. [Link]
-
Cariprazine (RGH-188), a D3-D2 dopamine receptor partial agonist, in the treatment of schizophrenia: a randomised, double-blind, placebo-controlled trial. The Lancet. [Link]
-
The novel antipsychotic cariprazine (RGH-188) exhibits high D3 versus D2 receptor affinity and potent preclinical antipsychotic-like, anxiolytic, and antidepressant activity. The Journal of Pharmacology and Experimental Therapeutics. [Link]
-
Brexpiprazole: a new dopamine D₂ receptor partial agonist for the treatment of schizophrenia and major depressive disorder. Pharmacology & Therapeutics. [Link]
-
Aripiprazole, a novel antipsychotic, is a high-affinity partial agonist at human dopamine D2 receptors. The Journal of Pharmacology and Experimental Therapeutics. [Link]
A Comparative Guide to the Structural Activity Relationship (SAR) of Substituted Benzylpiperazine Analogs
The piperazine ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" for its prevalence in a multitude of clinically successful drugs.[1] Its unique physicochemical properties allow it to serve as a versatile linker or pharmacophore, enhancing attributes like bioavailability, potency, and receptor selectivity.[1][2] Within this broad class, benzylpiperazine derivatives are particularly significant, demonstrating a wide array of biological activities, especially within the central nervous system (CNS) where they modulate various neurotransmitter receptors.[2][3][4][5]
This guide focuses on the structural activity relationship (SAR) of analogs based on the lead compound 1-(2-Chlorobenzyl)-4-ethylpiperazine . By systematically dissecting this molecule, we will explore how modifications to its distinct chemical regions—the benzyl ring, the N4-substituent, and the core piperazine linker—influence biological outcomes. Drawing from a range of studies on related analogs, we will explain the causal relationships behind these structural changes and provide a framework for the rational design of novel therapeutic agents.
Core Structure and Key Modification Points
The fundamental structure of 1-(2-Chlorobenzyl)-4-ethylpiperazine presents three primary sites for chemical modification to explore the SAR. Understanding how changes at these positions impact biological activity is crucial for lead optimization.
Caption: Key modification points on the 1-(2-Chlorobenzyl)-4-ethylpiperazine scaffold.
Part 1: SAR Analysis of Benzyl Ring Substitutions (Position R1)
The nature and position of substituents on the benzyl ring profoundly affect the molecule's interaction with biological targets. The 2-chloro group on our lead compound serves as a critical starting point for this analysis.
Role of Halogen Substituents
The presence of a halogen, such as the chlorine atom in our lead compound, is a common strategy in drug design. Halogens, particularly fluorine and chlorine, are electron-withdrawing and can significantly alter the electronic properties and lipophilicity of the molecule.
-
Increased Potency: The incorporation of electron-withdrawing groups like chloro (Cl), bromo (Br), or nitro (NO2) has been shown to enhance the biological activity in various piperazine series, including antibacterial and anticancer agents.[6][7] This is often attributed to modified binding interactions with target enzymes or receptors.[6] In studies of inhibitors for human equilibrative nucleoside transporters (ENTs), the presence of a halogen on the phenylpiperazine moiety was found to be essential for inhibitory activity.[8][9]
-
Positional Isomerism: The position of the substituent is critical. In a series of potential antipsychotics, compounds with a chloro group at the ortho or meta position of an N-arylpiperazine ring showed different activity profiles compared to para substitution, indicating that steric and electronic effects are position-dependent.[10]
Electron-Donating vs. Electron-Withdrawing Groups
Comparing electron-withdrawing groups (EWGs) to electron-donating groups (EDGs) reveals clear trends in activity.
-
Electron-Withdrawing Groups (EWGs): As noted, halogens (F, Cl), nitro (NO2), and trifluoromethyl (CF3) groups often correlate with higher potency.[6][11] In one study, 1,2-benzothiazine derivatives with dichlorophenyl or trifluoromethylphenyl substitutions on the piperazine ring demonstrated higher cytotoxicity against cancer cells than analogs with a fluorophenyl group.[7]
-
Electron-Donating Groups (EDGs): Conversely, EDGs like methoxy (-OCH3) or methyl (-CH3) can sometimes reduce potency.[6] However, this is not a universal rule. In a study of antipsychotic agents, methoxy-substituted analogs showed significant inhibition of apomorphine-induced climbing behavior, suggesting potent dopamine receptor interaction, even more so than their chloro-analogs in that specific series.[10]
Part 2: SAR Analysis of N4-Piperazine Substitutions (Position R2)
The substituent at the N4 position of the piperazine ring is pivotal for defining the compound's pharmacological profile, including its potency and selectivity for different receptors. In our lead compound, this is an ethyl group.
-
Alkyl Groups: Small alkyl groups, like the ethyl group, are common starting points. The size and bulk of this group can influence how the molecule fits into a receptor's binding pocket.
-
Aryl and Complex Groups: Replacing the N4-alkyl group with an aryl moiety (e.g., a phenyl or substituted phenyl ring) often leads to compounds with different therapeutic applications, such as antipsychotic or antidepressant activities.[10][12] These larger, more rigid groups can introduce new points of interaction (e.g., pi-stacking) with the target receptor.
-
Impact on Basicity: The N4-substituent also modulates the basicity (pKa) of the distal nitrogen atom, which is crucial for forming ionic interactions with acidic residues (e.g., aspartate) in many G-protein coupled receptors (GPCRs).
Summary of Structure-Activity Relationships
The following table summarizes the key SAR trends for substituted benzylpiperazine analogs based on available literature.
| Position of Modification | Type of Substitution | General Effect on Biological Activity | Supporting References |
| R1: Benzyl Ring | Electron-Withdrawing (e.g., Cl, F, NO2) | Often increases potency and is sometimes essential for activity. | [6][8][9][11] |
| Electron-Donating (e.g., -OCH3, -CH3) | Can decrease activity, but effects are highly dependent on the specific target and compound series. | [6][10] | |
| Positional Changes (ortho vs. meta vs. para) | Critically impacts activity due to steric and electronic differences. No single position is universally optimal. | [10][11] | |
| R2: N4-Piperazine | Small Alkyl Groups (e.g., Ethyl) | Serves as a baseline; activity is modulated by size and lipophilicity. | [1] |
| Aryl or Substituted Aryl Groups | Can introduce new binding interactions and significantly alter the pharmacological profile, often directing activity towards CNS targets. | [10][13][14] | |
| Bulky/Complex Groups | Often used to enhance selectivity for a specific receptor subtype by exploiting differences in binding pocket size. | [1][15] | |
| R3: Piperazine Ring | Replacement with Piperidine | Alters the scaffold's geometry and basicity, which can significantly impact receptor affinity and selectivity. | [16] |
Part 3: Experimental Protocols
To provide a practical context for SAR studies, this section outlines standardized methodologies for the synthesis and biological evaluation of novel benzylpiperazine analogs.
Synthesis Protocol: N-Alkylation of Piperazine
A common and reliable method for synthesizing 1,4-disubstituted piperazines is through nucleophilic substitution. This protocol describes the reaction of a substituted piperazine with a benzyl halide.
Caption: General workflow for the synthesis of the lead compound.
Step-by-Step Methodology:
-
Reaction Setup: To a solution of 1-ethylpiperazine (1.0 eq) in dry acetonitrile (10 mL/mmol) in a round-bottom flask, add anhydrous potassium carbonate (2.0 eq) as a base.
-
Addition of Reagent: Add a solution of 2-chlorobenzyl chloride (1.0 eq) in dry acetonitrile dropwise to the stirring mixture at room temperature.
-
Reaction: Heat the mixture to 60 °C and allow it to stir for 6-12 hours. Monitor the reaction's completion by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the solid potassium carbonate. Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Extraction: Dissolve the residue in ethyl acetate and wash with water (2x) and brine (1x). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane to yield the pure 1-(2-Chlorobenzyl)-4-ethylpiperazine.[1][13]
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.[10][17]
Biological Assay Protocol: In Vivo Locomotor Activity
Many benzylpiperazine derivatives exhibit stimulant or depressant effects on the CNS.[4][5] A locomotor activity assay in rodents is a standard preliminary screen to assess these potential effects.
Caption: Workflow for assessing CNS activity via a locomotor assay.
Step-by-Step Methodology:
-
Animals: Use male adult mice (e.g., C57BL/6 strain), housed under standard conditions with a 12-hour light/dark cycle.
-
Acclimation: Prior to testing, acclimate the animals to the testing room for at least 60 minutes.
-
Dosing: Prepare the test analog in a suitable vehicle (e.g., saline with 5% DMSO). Administer the compound or vehicle control via intraperitoneal (i.p.) injection at various doses (e.g., 1, 10, 50 mg/kg).
-
Testing: Immediately after injection, place each mouse into the center of an open-field arena (e.g., 40 x 40 cm). These arenas are equipped with arrays of infrared beams to automatically track movement.
-
Data Acquisition: Record the total distance traveled, number of horizontal beam breaks, and number of vertical beam breaks (rearing) in 5-minute bins for a total of 60 minutes.[4]
-
Data Analysis: Analyze the data using a two-way ANOVA (treatment x time). A significant increase in locomotion compared to the vehicle group suggests a stimulant effect, while a significant decrease suggests a sedative or anxiogenic effect.[4][5]
References
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- Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. (2019). Vertex AI Search.
- Impure but not inactive: behavioral pharmacology of dibenzylpiperazine, a common by-product of benzylpiperazine synthesis - PMC. Vertex AI Search.
- Design, synthesis, and molecular docking study of new piperazine derivative as potential antimicrobial agents - PubMed. (2019). PubMed.
- (PDF) Effect of N-Benzylpiperazine, Its Metabolite N-Benzylethylenediamine, and Its Disubstituted Analogue N,N'-Dibenzylpiperazine on the Acquisition, Formation, and Consolidation of Memory in Mice - ResearchGate. (2017).
- Synthesis and Application of Piperazine Derivatives using different Metal based ionic liquid as a catalyst. (2025).
- Advances in Piperazine-based Compounds for Antimicrobial Drug Development: Design, SAR, and Therapeutic Potential. (2025). Bentham Science Publishers.
- Synthesis, computational studies and preliminary pharmacological evaluation of 2-[4-(aryl substituted) piperazin-1-yl]-N-benzylacetamides as potential antipsychotics. (2012). Arabian Journal of Chemistry.
- 1-(4-CHLOROBENZYL)PIPERAZINE synthesis - ChemicalBook. ChemicalBook.
- Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)
- Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands - MDPI. (2021). MDPI.
- A structure-affinity relationship study on derivatives of N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide, a high-affinity... - ChEMBL - EMBL-EBI. ChEMBL.
- Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry - ResearchGate. (2026).
- Structure-activity relationship studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) analogues as inhibitors of human equilibrative nucleoside transporters | PolyU Institutional Research Archive. PolyU Institutional Research Archive.
- 1-Benzylpiperazine and other Piperazine-based Deriv
- Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents - MDPI. (2024). MDPI.
- Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)
- Synthesis, Characterization and Study Biological Activity of Some 1,2,4-Triazin Heterocyclic Deriv
- Synthesis and biological activity of piperazine derivatives of phenothiazine - PubMed. (2015). PubMed.
- Synthesis of 4-aryl-1-aminoalkylpiperazine/piperidine analogs. Reagents... - ResearchGate.
- Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-(2-phthalimidoethyl)
- Design, synthesis, and in vitro and in vivo characterization of 1-{4-[4-(substituted)piperazin-1-yl]butyl}guanidines and their piperidine analogues as histamine H3 receptor antagonists - RSC Publishing. (2019). RSC Publishing.
- Structure-Activity Relationship Studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) Analogues as Inhibitors of Human Equilibrative Nucleoside Transporters - Frontiers. (2022). Frontiers.
- A Review of the Structure–Activity Relationship of Natural and Synthetic Antimetast
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A Researcher's Guide to the Proper Disposal of 1-(2-Chlorobenzyl)-4-ethylpiperazine
Disclaimer: This guide is intended for drug development professionals, researchers, and scientists. The disposal procedures outlined herein are synthesized from safety data for structurally similar compounds, including other chlorinated benzylpiperazine derivatives. Due to the absence of a specific Safety Data Sheet (SDS) for 1-(2-Chlorobenzyl)-4-ethylpiperazine (CAS No. 14959-52-7), these recommendations are provided as a conservative, safety-first approach. Always consult with your institution's Environmental Health and Safety (EHS) department and a licensed hazardous waste disposal service to ensure full compliance with local, state, and federal regulations.
Introduction
Section 1: Compound Profile and Hazard Assessment
Understanding the hazard profile of a chemical is the first step in managing its disposal. Based on data from analogous chlorinated benzylpiperazine compounds, 1-(2-Chlorobenzyl)-4-ethylpiperazine should be handled as a hazardous substance.[1][2]
Key hazards include:
-
Skin Corrosion/Irritation: May cause skin irritation or severe burns upon contact.[1]
-
Serious Eye Damage/Irritation: Poses a risk of serious eye damage.[1][3]
-
Aquatic Toxicity: Piperazine derivatives can be toxic to aquatic life, necessitating containment from waterways.[4][5][6]
Upon combustion, chlorinated organic compounds can produce hazardous gases, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen chloride gas.[1]
Table 1: Inferred Hazard Profile of 1-(2-Chlorobenzyl)-4-ethylpiperazine
| Hazard Category | Classification & Statement | Supporting Evidence from Analogs |
| Acute Oral Toxicity | Category 4: Harmful if swallowed (H302) | SDS for 1-(2-Chlorobenzyl)-piperazine and 1-(4-Chlorobenzyl)piperazine[2] |
| Skin Corrosion/Irritation | Category 1C/2: Causes severe skin burns and eye damage / Causes skin irritation | SDS for 1-(3-Chlorobenzyl)piperazine and 1-(4-Chlorobenzyl)piperazine[1] |
| Serious Eye Damage | Category 1: Causes serious eye damage | SDS for 1-(3-Chlorobenzyl)piperazine and 1-(4-Chlorobenzyl)piperazine[1] |
| Aquatic Hazard | Acute/Chronic: Very toxic to aquatic life | SDS for related piperazine derivatives and 2-Chlorobenzyl Chloride[4][6] |
Section 2: Regulatory Framework
The disposal of 1-(2-Chlorobenzyl)-4-ethylpiperazine falls under the purview of federal and state environmental regulations. In the United States, the Environmental Protection Agency (EPA) governs hazardous waste management under the Resource Conservation and Recovery Act (RCRA). Chemical waste generators must classify their waste to ensure proper handling.[7] Given its characteristics as a halogenated organic compound, this chemical would likely be classified as a hazardous waste.[8] Always consult your local regulations and EHS professionals for specific waste code assignments.
Section 3: Core Disposal Principle: Professional Incineration
The primary and most responsible method for the disposal of 1-(2-Chlorobenzyl)-4-ethylpiperazine is incineration by a licensed professional waste disposal service .[1][2][9]
Causality:
-
Chemical Decomposition: High-temperature incineration with appropriate emission controls is necessary to break down the chlorinated aromatic structure, preventing the release of persistent organic pollutants.
-
Environmental Protection: This method ensures the compound is destroyed rather than being released into the environment where it could harm aquatic ecosystems.[6]
-
Regulatory Compliance: Using a licensed service ensures that the disposal process adheres to all legal requirements for hazardous waste.
Under no circumstances should this chemical be disposed of down the drain or in regular solid waste.[5]
Section 4: Step-by-Step Disposal Protocol
This protocol outlines the procedure for preparing the chemical waste for collection by a professional service.
1. Waste Segregation:
-
Dedicate a specific, clearly labeled waste container for 1-(2-Chlorobenzyl)-4-ethylpiperazine and its directly contaminated materials.
-
Do not mix this waste with other chemical waste streams unless explicitly approved by your EHS department and the disposal vendor. Incompatible materials can lead to hazardous reactions.
2. Containerization:
-
Select a robust, leak-proof container made of a compatible material (e.g., high-density polyethylene - HDPE).
-
If the compound is a solid, it should be placed directly into the container.
-
If it is a liquid or in solution, ensure the container is appropriate for liquids. Some disposal vendors may require mixing with a combustible solvent; consult them for specific instructions.[1]
-
Never fill a waste container more than 80% full to allow for vapor expansion and prevent spills.
3. Labeling:
-
Proper labeling is critical for safety and compliance. The label must include, at a minimum:
-
The words "Hazardous Waste"
-
Full Chemical Name: "1-(2-Chlorobenzyl)-4-ethylpiperazine"
-
Relevant Hazard Pictograms (e.g., Corrosive, Health Hazard, Environmentally Hazardous)
-
Accumulation Start Date
-
Generator's Name and Contact Information
-
4. Storage Pending Disposal:
-
Store the sealed waste container in a designated, well-ventilated, and secure area.[1]
-
The storage location should be a secondary containment unit (e.g., a chemical-resistant tray or cabinet) to contain any potential leaks.
-
Store away from incompatible materials, particularly strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[1]
5. Arranging for Pickup:
-
Contact your institution's EHS department or a pre-approved licensed hazardous waste disposal company to schedule a pickup.
-
Provide them with the exact details from your waste label.
Section 5: Disposal of Contaminated Materials
Any item that comes into direct contact with 1-(2-Chlorobenzyl)-4-ethylpiperazine must be treated as hazardous waste. This includes:
-
Personal Protective Equipment (PPE): Gloves, disposable lab coats, shoe covers.
-
Labware: Pipette tips, weighing paper, chromatography vials, contaminated glassware.
-
Spill Cleanup Materials: Absorbent pads, vermiculite, or sand.
These items should be collected in a solid waste container, separate from liquid waste, but labeled with the same chemical and hazard information.
Section 6: Emergency Spill Procedures
In the event of a spill, immediate and correct action is vital.
For Minor Spills (a few grams or milliliters in a ventilated hood):
-
Alert Personnel: Notify others in the immediate area.
-
Isolate: Restrict access to the spill area.
-
Protect Yourself: Wear appropriate PPE (see Section 8).
-
Contain & Absorb: Cover the spill with an inert absorbent material like vermiculite, sand, or a chemical absorbent pad. Do not use combustible materials like paper towels as the primary absorbent.
-
Collect: Carefully sweep or scoop the absorbed material into the designated hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent (consult your lab's standard operating procedures), and dispose of the cleaning materials as hazardous waste.
-
Report: Report the incident to your supervisor and EHS department.
For Major Spills (outside of a containment hood or a large volume):
-
Evacuate: Immediately evacuate the laboratory, closing the doors behind you.
-
Alert: Activate the nearest fire alarm and notify emergency services (911) and your institution's EHS emergency line.
-
Isolate: Prevent entry to the affected area.
-
Report: Provide emergency responders with the name of the chemical and a copy of the relevant safety information.
Do not attempt to clean up a major spill unless you are trained and equipped to do so as part of an emergency response team.
Section 7: Personal Protective Equipment (PPE)
When handling 1-(2-Chlorobenzyl)-4-ethylpiperazine for any purpose, including disposal, the following PPE is mandatory:
-
Eye/Face Protection: Chemical safety goggles and a face shield.[1]
-
Skin Protection: A lab coat and chemical-resistant gloves (e.g., nitrile). Ensure gloves are inspected before use and changed frequently.[1]
-
Respiratory Protection: In cases of poor ventilation or when handling the powder form, a NIOSH-approved respirator may be necessary.[1]
-
Footwear: Closed-toe shoes are required in all laboratory settings.
Section 8: Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of 1-(2-Chlorobenzyl)-4-ethylpiperazine waste.
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A Comprehensive Guide to Personal Protective Equipment for Handling 1-(2-Chlorobenzyl)-4-ethylpiperazine
The operational and disposal plans outlined herein are designed to empower researchers, scientists, and drug development professionals to work safely and effectively, fostering a culture of proactive safety and building trust in our commitment to your well-being beyond the products we supply.
Hazard Identification and Risk Assessment: Understanding the Compound
Substituted piperazines as a class of compounds can present a range of health hazards. Based on data from analogous structures such as other chlorinated benzylpiperazines and piperazine itself, 1-(2-Chlorobenzyl)-4-ethylpiperazine should be handled as a hazardous substance with the potential for the following:
-
Skin Corrosion/Irritation: Many piperazine derivatives are known to be corrosive or irritating to the skin.[1][2][3][4] Prolonged or repeated contact may lead to dermatitis.
-
Serious Eye Damage/Irritation: Contact with the eyes can cause serious irritation or irreversible damage.[1][2][3][4]
-
Respiratory Irritation: Inhalation of dust or vapors may cause respiratory tract irritation.[5][6]
-
Sensitization: Some piperazine compounds have been shown to cause allergic skin reactions or respiratory sensitization.[1]
-
Harmful if Swallowed: Acute oral toxicity is a potential concern with this class of chemicals.[4][6][7]
A thorough risk assessment is the first critical step before any handling of this compound.[8][9] This assessment should consider the quantity of the substance being used, the nature of the procedure (e.g., weighing, dissolution, reaction under reflux), and the potential for aerosol or dust generation.
Personal Protective Equipment (PPE) Selection: A Multi-layered Defense
The selection of appropriate PPE is dictated by the specific hazards identified in the risk assessment.[9][10] The following table outlines the recommended PPE for handling 1-(2-Chlorobenzyl)-4-ethylpiperazine.
| Body Part | Personal Protective Equipment | Specifications and Rationale |
| Eyes/Face | Chemical Splash Goggles and Face Shield | Goggles must provide a complete seal around the eyes to protect against splashes.[5][11] A face shield should be worn in conjunction with goggles when there is a significant risk of splashing. Standard safety glasses do not offer sufficient protection. |
| Hands | Chemical-Resistant Gloves (Nitrile or Neoprene) | Nitrile gloves offer good resistance to a wide range of chemicals. For prolonged handling or when working with larger quantities, heavier-duty neoprene gloves are recommended. Always check the manufacturer's glove compatibility chart. Double-gloving is a good practice to minimize the risk of exposure from a single glove failure.[9][10][12] |
| Body | Laboratory Coat (Chemically Resistant) | A flame-resistant lab coat that fastens securely is mandatory. For procedures with a higher risk of splashing, a chemically resistant apron or coveralls should be worn over the lab coat.[9] |
| Respiratory | NIOSH-Approved Respirator | For handling small quantities of the solid in a well-ventilated area or in a fume hood, a respirator may not be necessary. However, if there is a risk of inhaling dust (e.g., during weighing) or aerosols, a NIOSH-approved N95 or higher particulate respirator should be used.[11][13][14] For operations that may generate vapors, an organic vapor cartridge may be required. A full respiratory protection program, including fit testing, is essential if respirators are used.[15] |
| Feet | Closed-Toed Shoes | Shoes must fully cover the feet to protect against spills.[10] |
Procedural Guidance: Donning, Doffing, and Disposal
The correct sequence for putting on (donning) and taking off (doffing) PPE is crucial to prevent cross-contamination.
Donning Procedure:
-
Lab Coat: Put on the lab coat and fasten it completely.
-
Respirator (if required): Perform a user seal check.
-
Goggles and Face Shield: Adjust for a secure fit.
-
Gloves: Pull gloves on, ensuring they cover the cuffs of the lab coat.
Doffing Procedure (to be performed in a designated area):
-
Gloves: Remove the first glove by peeling it off from the cuff, turning it inside out. Hold the removed glove in the gloved hand. Slide the fingers of the ungloved hand under the cuff of the remaining glove and peel it off, turning it inside out and enclosing the first glove.
-
Face Shield and Goggles: Remove by handling the headband, avoiding touching the front surface.
-
Lab Coat: Unfasten the lab coat and peel it off from the shoulders, turning the sleeves inside out.
-
Respirator (if used): Remove without touching the front of the respirator.
-
Hand Hygiene: Wash hands thoroughly with soap and water.
Disposal Plan:
All disposable PPE (gloves, respirators) and any materials contaminated with 1-(2-Chlorobenzyl)-4-ethylpiperazine should be considered hazardous waste.[7][16][17]
-
Collect contaminated items in a designated, labeled, and sealed hazardous waste container.
-
Follow your institution's specific guidelines for chemical waste disposal. Do not dispose of this material down the drain or in regular trash.
Emergency Procedures: Preparedness is Key
In the event of an exposure, immediate action is critical.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][2]
-
Skin Contact: Immediately remove contaminated clothing and flush the affected area with plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[1][3]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1][2]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1][3]
Always have a safety shower and eyewash station readily accessible in the work area.[1][3]
Visualizing PPE Selection Logic
To aid in the decision-making process for selecting the appropriate level of PPE, the following workflow diagram is provided.
Caption: PPE Selection Workflow for Handling 1-(2-Chlorobenzyl)-4-ethylpiperazine.
By adhering to these guidelines, researchers can significantly mitigate the risks associated with handling 1-(2-Chlorobenzyl)-4-ethylpiperazine, ensuring a safer laboratory environment for everyone.
References
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OSHA 3077 - Personal Protective Equipment. Occupational Safety and Health Administration. [Link]
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PPE Requirements: Standard & Levels | SafetyCulture. [Link]
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OSHA PPE Standards: Essential Workplace Guidelines - Frontline Data Solutions. [Link]
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Personal Protective Equipment - Standards | Occupational Safety and Health Administration. [Link]
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Personal Protective Equipment Safety Guide | OshaEducationCenter.com. [Link]
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Occupational Health Guidelines for Chemical Hazards (81-123) | NIOSH - CDC. [Link]
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NIOSH Pocket Guide to Chemical Hazards - CDC. [Link]
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Chemical Safety in the Workplace - CDC. [Link]
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NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing. [Link]
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Piperazine - Material Safety Data Sheet. Antibodies. [Link]
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Pharmacopoeia - Safety data sheet - Prochlorperazine mesilate. [Link]
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Pocket Guide to Chemical Hazards Introduction | NIOSH - CDC. [Link]
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SAFETY DATA SHEET - Insulgel 70CC FRNS - Part B. Hisco. [Link]
Sources
- 1. mmbio.byu.edu [mmbio.byu.edu]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. aksci.com [aksci.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
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- 8. apps.ocfl.net [apps.ocfl.net]
- 9. oshaeducationcenter.com [oshaeducationcenter.com]
- 10. safetyculture.com [safetyculture.com]
- 11. fldata.com [fldata.com]
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
